Aminophylline
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS No. |
317-34-0, 95646-60-9 | |
| Record name | Aminophylline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulmophylline (new) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Aminophylline as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of respiratory diseases. Its therapeutic effects are, in part, attributed to its role as a non-selective adenosine receptor antagonist. This technical guide provides an in-depth exploration of the molecular interactions, physiological consequences, and experimental methodologies related to this compound's antagonism of adenosine receptors. By presenting comprehensive quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers and professionals in drug development.
Introduction to this compound and Adenosine Receptors
This compound is a 2:1 complex of theophylline and ethylenediamine, with the latter improving the solubility of theophylline for intravenous administration.[1] The pharmacologically active component is theophylline, a methylxanthine that exerts its effects through multiple mechanisms, including inhibition of phosphodiesterases and antagonism of adenosine receptors.[1]
Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are integral to cardiovascular function, neurotransmission, inflammation, and respiration. Theophylline acts as a non-selective competitive antagonist at these receptors, with varying affinities for each subtype.[1][2] This antagonism is responsible for many of the therapeutic and adverse effects of this compound.
Quantitative Data: Receptor Binding and Functional Potency
The affinity of theophylline for adenosine receptors and its functional potency as an antagonist have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: Theophylline Binding Affinities (Ki) for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Preparation | Radioligand | Ki (µM) | Reference(s) |
| A1 | Human | Brain | [3H]DPCPX | 10 | [2] |
| A1 | Rat | Brain | [3H]CHA | 11 | [2] |
| A2A | Human | Striatum | [3H]CGS 21680 | 15 | [3] |
| A2A | Rat | Striatum | [3H]CGS 21680 | 13 | [2] |
| A2B | Human | Mast Cells | - | ~7 (KB) | [4] |
| A3 | Rat | - | - | Weak affinity | [5] |
Ki values represent the concentration of theophylline required to occupy 50% of the receptors in a radioligand binding assay.
Table 2: Theophylline Functional Antagonist Potency (IC50/KB)
| Receptor Subtype | Assay Type | Agonist | Tissue/Cell Line | Antagonist Potency (µM) | Reference(s) |
| A1 | Calcium Current Inhibition | Adenosine | Guinea Pig Ventricular Myocytes | IC50: ~5-30 (agonist dependent) | [6] |
| A2A | cAMP Accumulation | NECA | CHO cells (human A2A) | - | [3] |
| A2B | IL-8 Release | NECA | HMC-1 (human mast cell line) | KB: 7 | [4] |
| - | Bronchoconstriction | Adenosine | Asthmatic Subjects | - | [7] |
IC50 values represent the concentration of theophylline that inhibits 50% of the agonist response. KB is the dissociation constant of the antagonist-receptor complex.
Table 3: Pharmacokinetic Parameters of this compound (Theophylline)
| Parameter | Population | Value | Reference(s) |
| Bioavailability (oral) | Healthy Adults | ~100% | [8] |
| Volume of Distribution | Healthy Adults | 0.3-0.7 L/kg | [1] |
| Protein Binding | Healthy Adults | ~40% | [1] |
| Clearance | Healthy Non-smoking Adults | ~0.04 L/kg/hr | [8] |
| Clearance | Adult Smokers | ~0.07 L/kg/hr | [8] |
| Clearance | Children (1-9 years) | ~1.0 mg/kg/hr (this compound) | [9] |
| Half-life | Healthy Adults | 7-9 hours | [10] |
| Half-life | Children with Asthma | 1.42 - 7.85 hours | [10] |
| Therapeutic Range | Adults | 10-20 mcg/mL | [8] |
| Therapeutic Range | Children | 5-15 mcg/mL | [1] |
Signaling Pathways
This compound's antagonism of adenosine receptors directly impacts intracellular signaling cascades. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).
Adenosine A1 and A3 Receptor Signaling
Activation of A1 and A3 receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). This compound, by blocking these receptors, prevents this inhibitory effect, leading to a relative increase in cAMP levels.
Caption: Adenosine A1/A3 Receptor Signaling Pathway Antagonized by this compound.
Adenosine A2A and A2B Receptor Signaling
Conversely, adenosine binding to A2A and A2B receptors stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP and subsequent PKA activation. This compound's antagonism of these receptors blocks this stimulatory pathway, resulting in decreased cAMP production.
Caption: Adenosine A2A/A2B Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with adenosine receptors.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of theophylline for the human adenosine A1 receptor.
Materials:
-
HEK293 cell membranes expressing the human A1 adenosine receptor.
-
[3H]DPCPX (a selective A1 antagonist radioligand).
-
Theophylline solutions of varying concentrations.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of theophylline in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM CPA) for non-specific binding.
-
50 µL of theophylline solution or binding buffer.
-
50 µL of [3H]DPCPX (final concentration ~1-2 nM).
-
50 µL of cell membrane suspension (20-50 µg protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the theophylline concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This protocol outlines a method to measure the effect of theophylline on adenosine receptor-mediated changes in intracellular cAMP levels.
Materials:
-
CHO cells stably expressing the human adenosine receptor of interest (e.g., A2A).
-
Adenosine receptor agonist (e.g., NECA).
-
Theophylline solutions of varying concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add varying concentrations of theophylline to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of the adenosine receptor agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a plate reader.
-
Plot the cAMP concentration against the logarithm of the theophylline concentration to determine the IC50 value.
-
A Schild analysis can be performed by repeating the agonist dose-response curve in the presence of different fixed concentrations of theophylline to determine the pA2 value, a measure of antagonist potency.[11]
Caption: Workflow for cAMP Functional Assay.
In Vivo Model of Adenosine-Induced Bronchoconstriction
This protocol describes an in vivo model in guinea pigs to assess the ability of this compound to antagonize adenosine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Ovalbumin (for sensitization).
-
Anesthetic (e.g., pentobarbital).
-
Tracheostomy tube.
-
Ventilator.
-
Pressure transducer to measure airway resistance.
-
Aerosol delivery system.
-
Adenosine solution for aerosolization.
-
This compound solution for intravenous administration.
Procedure:
-
Sensitize the guinea pigs with an intraperitoneal injection of ovalbumin.
-
After a sensitization period (e.g., 2-3 weeks), anesthetize the animals.
-
Perform a tracheostomy and connect the animal to a ventilator.
-
Measure baseline airway resistance.
-
Administer this compound intravenously at the desired dose.
-
After a predetermined time, challenge the animal with an aerosolized solution of adenosine.
-
Continuously measure airway resistance during and after the adenosine challenge.
-
Compare the increase in airway resistance in this compound-treated animals to a control group that received a vehicle.
-
The degree of inhibition of the adenosine-induced bronchoconstriction is a measure of this compound's in vivo antagonist activity.
Caption: Workflow for In Vivo Bronchoconstriction Model.
Conclusion
This compound's role as a non-selective adenosine receptor antagonist is a critical component of its pharmacological profile. This guide has provided a comprehensive overview of the quantitative aspects of this antagonism, the underlying signaling pathways, and detailed experimental protocols for its investigation. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of new therapeutic strategies and for optimizing the clinical use of this established medication. The provided data and methodologies serve as a valuable resource for further exploration into the multifaceted actions of this compound and the broader field of adenosine receptor pharmacology.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced sensitivity of heart cells to adenosine and up-regulation of receptor number after treatment of guinea pigs with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Pharmacokinetics of theophylline in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
An In-depth Technical Guide to Histone Deacetylase Activation by Aminophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophylline, a compound of theophylline and ethylenediamine, is a well-established bronchodilator. Emerging evidence, however, has illuminated its role as a potent activator of histone deacetylases (HDACs), particularly HDAC2. This activity is pivotal in its anti-inflammatory effects, especially in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, where HDAC function is often impaired. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated HDAC activation, presents collated quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of target genes. In inflammatory diseases like COPD, oxidative stress can lead to a reduction in HDAC2 activity and expression. This impairment contributes to the amplification of inflammatory gene expression and is a key factor in the observed corticosteroid insensitivity in these patients. This compound, through its active component theophylline, has been shown to restore HDAC2 activity, thereby reversing corticosteroid resistance and attenuating inflammation. This guide delves into the scientific basis of this effect, offering a valuable resource for researchers and professionals in drug development.
Mechanism of Action: The PI3K-δ Pathway
The primary mechanism by which this compound activates HDAC2 involves the inhibition of the phosphoinositide 3-kinase-delta (PI3K-δ) pathway. Oxidative stress, a hallmark of inflammatory lung diseases, activates PI3K-δ. This activation leads to the phosphorylation and subsequent inactivation and degradation of HDAC2. Theophylline, the active component of this compound, selectively inhibits PI3K-δ, particularly under conditions of oxidative stress. This inhibition prevents the downstream phosphorylation of Akt (also known as Protein Kinase B), a serine/threonine-specific protein kinase, which in turn prevents the inactivation of HDAC2. The restored HDAC2 activity allows for the deacetylation of histones at the promoters of inflammatory genes, leading to their transcriptional repression. Furthermore, active HDAC2 is crucial for the efficacy of corticosteroids, as it is recruited by the glucocorticoid receptor to the site of inflammation to suppress gene expression.
Signaling Pathway Diagram
Caption: this compound activates HDAC2 by inhibiting the PI3K-δ/Akt pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound (theophylline) on HDAC activity.
Table 1: Effect of Theophylline on HDAC Activity
| Cell/Tissue Type | Condition | Theophylline Concentration | Fold Increase in HDAC Activity | Reference |
| Alveolar Macrophages (COPD) | Lysates | 10⁻⁶ M - 10⁻⁵ M | ~6-fold | [1][2] |
| Bronchial Biopsies (Asthma) | In vivo treatment | Low dose | Significant increase | [3] |
| U937 Cells (Macrophage-like) | Oxidative Stress (H₂O₂) | 10⁻⁶ M | Reverses H₂O₂-induced reduction | [4] |
Table 2: Theophylline's Effect on Inflammatory Markers and Corticosteroid Sensitivity
| Cell/Tissue Type | Treatment | Effect | Reference |
| Alveolar Macrophages (COPD) | Theophylline + Dexamethasone | Significantly enhanced suppression of IL-8 release | [1][2] |
| Peripheral Blood Mononuclear Cells (COPD) | Theophylline (1 µM) | Restored corticosteroid sensitivity | [5] |
| U937 Cells | Cigarette Smoke Extract (CSE) + Theophylline + Dexamethasone | Significantly reduced CSE-induced IL-8 and TNF-α release | [6][7] |
Table 3: Theophylline's Inhibitory Effect on PI3K-δ
| Condition | Theophylline IC₅₀ for PI3K-δ | Reference |
| Intact Cells | 75 µM | [8] |
| Oxidative Stress (H₂O₂ treated cells) | 2.1 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.
Cellular Histone Deacetylase (HDAC) Activity Assay
This protocol is based on a fluorometric assay that measures the deacetylation of a synthetic substrate.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction:
-
In a 96-well black microplate, add cell lysate (containing a standardized amount of protein) to each well.
-
Add HDAC Assay Buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate HDAC activity relative to the protein concentration and normalize to the control group.
Immunoprecipitation (IP) of HDAC2
This protocol allows for the specific isolation of HDAC2 from cell lysates.
Materials:
-
Cell Lysis Buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-HDAC2 antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the HDAC activity assay protocol using a non-denaturing lysis buffer.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the anti-HDAC2 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the immunoprecipitated HDAC2 from the beads using Elution Buffer.
-
Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).
-
-
Analysis: The eluted HDAC2 can be used for subsequent analysis, such as Western blotting or activity assays.
Western Blotting for HDAC2 Expression
This technique is used to quantify the amount of HDAC2 protein.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HDAC2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC2 antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying HDAC activation.
Conclusion and Future Directions
This compound's ability to activate HDAC2 presents a significant therapeutic potential, particularly in inflammatory conditions characterized by corticosteroid resistance. The mechanism, involving the inhibition of the PI3K-δ pathway, offers a clear target for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this pathway and develop novel therapeutics. Future research could focus on developing more specific HDAC2 activators with improved side-effect profiles and exploring the role of this pathway in other inflammatory and disease contexts. The continued investigation into the nuanced regulation of HDACs will undoubtedly pave the way for innovative treatment strategies.
References
- 1. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct effects of caffeine and theophylline on p110 delta and other phosphoinositide 3-kinases. Differential effects on lipid kinase and protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminophylline Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of aminophylline, a combination of theophylline and ethylenediamine, in various preclinical animal models. Theophylline is the active bronchodilator, and its pharmacokinetic profile is crucial for predicting its efficacy and safety in respiratory disease models. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and illustrates the relevant physiological pathways.
Core Pharmacokinetic Parameters of Theophylline in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of theophylline, the active component of this compound, in several preclinical animal species following intravenous (IV) and oral (PO) administration. These parameters are essential for designing and interpreting preclinical studies.
Table 1: Intravenous Administration of Theophylline in Preclinical Animal Models
| Animal Model | Dose (mg/kg) | Half-Life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/kg/min) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| Rat | 5 (Theophylline) | - | - | - | - | [1] |
| 6 or 11 (Theophylline) | 1.17 | - | - | - | [2] | |
| 52 or 115 (Theophylline) | ~4 (initial), 1.17 (terminal) | - | - | - | [2] | |
| Dog | 10 (Theophylline) | 5.5 ± 1.0 | 0.67 - 1.00 | 0.096 - 0.136 (L/h/kg) | - | [3] |
| 8.6 (Theophylline equivalent) | 8.4 | 0.546 | 0.780 | - | [4][5] | |
| Rabbit | 10 (Theophylline) | 5.5 ± 1.3 | 0.545 ± 0.160 | 0.069 ± 0.010 (L/h/kg) | - | [6] |
| 12 (Theophylline) | - | - | - | - | [7] | |
| Pig | Single dose (Theophylline) | 11.0 | 0.61 | - | - | [8] |
| Chicken | Single dose (this compound) | 13.1 ± 4.17 | 0.87 ± 0.27 | 0.77 ± 0.10 | 209.6 ± 22.8 (AUC0-t) | [9][10] |
Table 2: Oral Administration of Theophylline in Preclinical Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (F) (%) | Half-Life (t½) (h) | AUC (µg·h/mL) | Reference |
| Rat | 20 (Theophylline) | - | - | - | - | - | [1] |
| Dog | 10 (Theophylline) | - | 8.85 ± 3.63 | 96.2 ± 32.9 | 8.67 ± 1.62 | - | [5] |
| ~15 (Theophylline) | - | - | > 80 | - | - | [4] | |
| Rabbit | Single dose (Theophylline) | - | - | - | - | - | [11][12] |
| Pig | Single dose (Theophylline) | - | - | 79 | - | - | [8] |
| Chicken | Single dose (this compound) | 7.4 ± 1.5 | 1.83 ± 1.11 | 83.1 ± 11.7 | 11.65 ± 1.14 | 165.1 ± 37.0 (AUC0-t) | [9][10] |
Detailed Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies for key experiments in preclinical this compound studies.
Drug Administration
2.1.1. Intravenous (IV) Administration (Bolus)
A common method for determining the fundamental pharmacokinetic parameters of a drug is through intravenous administration.
-
Animal Preparation: Animals are typically fasted overnight with free access to water to minimize variability in absorption and metabolism. The chosen vein (e.g., lateral tail vein in rats/mice, cephalic or saphenous vein in dogs/rabbits) is catheterized for drug administration and/or blood sampling.
-
Drug Formulation: this compound is dissolved in a sterile, physiologically compatible vehicle, such as 0.9% saline, to the desired concentration. The pH of the solution should be checked and adjusted if necessary to ensure it is within a physiological range (typically between 8.0 and 9.5).[3]
-
Administration Procedure: A precise volume of the this compound solution, calculated based on the animal's body weight, is administered as a bolus injection over a short period (e.g., 1-2 minutes). The exact time of administration is recorded as time zero (T0).
2.1.2. Oral Administration (Gavage)
Oral gavage is a standard technique for administering precise doses of a drug directly into the stomach.
-
Animal Preparation: Similar to IV studies, animals are usually fasted overnight.
-
Drug Formulation: this compound can be dissolved or suspended in an appropriate vehicle, such as water, saline, or a methylcellulose solution. The volume administered should be appropriate for the species (e.g., typically not exceeding 10 mL/kg for mice).[6][13][14]
-
Administration Procedure: A gavage needle of appropriate size and length for the animal is used. The animal is restrained, and the needle is gently passed down the esophagus into the stomach. The drug formulation is then slowly administered. Care must be taken to avoid accidental administration into the trachea.[6][13][14]
Blood Sampling
-
Sampling Sites: Blood samples are typically collected from a cannulated vein (e.g., jugular, femoral) or through serial sampling from sites like the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic/saphenous veins (dogs).
-
Sampling Schedule: A series of blood samples (e.g., 0.1-0.5 mL, depending on the animal's size) are collected at predetermined time points after drug administration. For IV studies, sampling is frequent initially (e.g., 2, 5, 15, 30 minutes) and then spaced out over a longer period (e.g., 1, 2, 4, 8, 12, 24 hours). For oral studies, sampling is designed to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -20°C or -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying theophylline and its metabolites in biological matrices.[14][15][16][17]
-
Sample Preparation:
-
Protein Precipitation: A common and simple method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the drug is collected.
-
Liquid-Liquid Extraction (LLE): An organic solvent (e.g., ethyl acetate) is added to the plasma sample. After vortexing and centrifugation, the organic layer containing the drug is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a sorbent to retain the drug of interest while interferences are washed away. The drug is then eluted with a suitable solvent.
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate theophylline and its metabolites from endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile).[14][15]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Theophylline and its metabolites are ionized (e.g., using electrospray ionization - ESI) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for theophylline and an internal standard.[14][15]
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate important aspects of this compound's mechanism of action and the typical workflow of a preclinical pharmacokinetic study.
Caption: Theophylline's dual mechanism of action.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Major metabolic pathways of theophylline.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – Rat Guide [ratguide.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. Pharmacokinetics of theophylline in swine: a potential model for human drug bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Pharmacokinetics of theophylline in Guinea pig tears [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. scribd.com [scribd.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Pharmacokinetics of theophylline and 3-methylxanthine in guinea pigs. II. Multiple dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 17. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Aminophylline's Effect on Intracellular Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophylline, a complex of theophylline and ethylenediamine, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are largely attributed to its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound elevates intracellular cAMP, focusing on its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including smooth muscle relaxation, inflammation, and neurotransmission. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound exerts its pharmacological effects primarily by increasing intracellular cAMP levels through two well-established mechanisms:
-
Inhibition of Phosphodiesterases (PDEs): this compound is a non-selective PDE inhibitor, preventing the hydrolysis of cAMP to AMP, thereby leading to its accumulation within the cell.[1]
-
Antagonism of Adenosine Receptors: this compound blocks adenosine receptors, particularly A1 and A2 subtypes. Adenosine, acting through A1 receptors, can inhibit adenylyl cyclase and reduce cAMP levels. By antagonizing these receptors, this compound removes this inhibitory signal, contributing to higher intracellular cAMP concentrations.
This guide will explore these mechanisms in detail, presenting available quantitative data, outlining experimental methodologies for their investigation, and illustrating the involved signaling pathways.
Quantitative Effects of this compound on Intracellular cAMP Levels
The primary effect of this compound is the elevation of intracellular cAMP. The extent of this increase is dependent on the cell type, the concentration of this compound, and the experimental conditions. While comprehensive dose-response data in a single, unified format is scarce in publicly available literature, we can summarize the key quantitative findings.
One of the critical parameters for a PDE inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, a non-selective PDE inhibitor, the following has been reported:
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 (PDE inhibition) | 0.12 mM | Non-selective | [1] |
A study on human lymphocytes demonstrated a significant increase in cAMP levels following the administration of this compound. Although specific concentrations were not detailed in the abstract, the time-dependent effect was noted:
| Time Point | Change in cAMP Levels | Cell Type | Condition | Reference |
| 30 minutes | Significant Increase | Human Lymphocytes | Post-intravenous injection | |
| 60 minutes | Significant Increase | Human Lymphocytes | Post-intravenous injection |
Note: The referenced study did not provide specific fold-change or concentration data in the abstract. Further investigation of the full text would be required for more detailed quantitative analysis.
Signaling Pathways
The molecular mechanisms through which this compound impacts intracellular cAMP levels can be visualized as interconnected signaling pathways.
Phosphodiesterase Inhibition Pathway
This compound, by inhibiting PDE enzymes, directly prevents the degradation of cAMP. This leads to an accumulation of cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA).
Caption: this compound inhibits PDE, increasing cAMP levels and PKA activation.
Adenosine Receptor Antagonism Pathway
This compound also acts as an antagonist at adenosine receptors. By blocking the inhibitory A1 receptor, it prevents the attenuation of adenylyl cyclase activity, thereby maintaining cAMP production.
References
Foundational Mechanisms of Aminophylline-Induced Bronchodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has been a cornerstone in the management of bronchospastic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2][3] Its primary therapeutic action, bronchodilation, stems from the biological activity of theophylline. While clinically effective, this compound possesses a narrow therapeutic index, necessitating a thorough understanding of its foundational pharmacology.[4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's bronchodilatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for ongoing research and drug development.
Core Mechanisms of Bronchodilatory Action
The bronchodilatory effect of theophylline, the active component of this compound, is multifactorial. While not fully elucidated, three primary mechanisms are widely recognized: inhibition of phosphodiesterase enzymes, antagonism of adenosine receptors, and activation of histone deacetylases.[1][2][5]
Phosphodiesterase (PDE) Inhibition
The most established mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly isoenzymes PDE3 and PDE4, within airway smooth muscle cells.[1][5][6] PDEs are responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting these enzymes, theophylline leads to an accumulation of intracellular cAMP.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase (MLCK). The net result is a reduction in the contractile state of the airway smooth muscle, leading to bronchodilation.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
aminophylline as a complex of theophylline and ethylenediamine
An In-depth Technical Guide to Aminophylline: A Theophylline-Ethylenediamine Complex
Introduction
This compound is a pharmaceutical compound consisting of a 2:1 complex of the bronchodilator theophylline and the solubilizing agent ethylenediamine.[1][2] It is primarily utilized in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), to alleviate reversible airway obstruction.[2][3][4] The formation of this complex significantly enhances the aqueous solubility of theophylline, facilitating its administration, especially in intravenous formulations.[3][5] Once administered, this compound dissociates in the body to release theophylline, which is the pharmacologically active component, and ethylenediamine.[6][7] Theophylline exerts its therapeutic effects through multiple mechanisms, including inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[6][8][9] This guide provides a detailed technical overview of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for its synthesis and analysis.
Caption: Logical relationship of the this compound complex formation.
Physicochemical Properties
This compound is typically found as a dihydrate.[2] The ethylenediamine component improves the solubility of theophylline in water.[2] Upon exposure to air, this compound can gradually lose ethylenediamine and absorb carbon dioxide, liberating free theophylline.[2][10] Its solutions are alkaline.[2]
| Property | Data | Reference(s) |
| Chemical Name | 1,3-Dimethyl-7H-purine-2,6-dione; ethane-1,2-diamine | [1][2] |
| Molecular Formula | C₁₆H₂₄N₁₀O₄ (Anhydrous) | [1] |
| Molar Mass | 420.43 g/mol (Anhydrous) | [1][2] |
| Appearance | White or slightly yellowish granules or powder with a slight ammoniacal odor and a bitter taste. | [2][11] |
| Solubility | Soluble in water. 1 g dissolves in 25 mL of water. Insoluble in alcohol and ether. | [2] |
| pH of Solution | 8.0 - 9.5 (for a 1.0 g in 25 mL water solution) | [12] |
| Melting Point (Theophylline component) | 271°C - 275°C (after precipitation from this compound solution) | [12] |
| Composition | A 2:1 complex of theophylline and ethylenediamine. Contains approximately 79% anhydrous theophylline by weight (as dihydrate). | [1][13] |
Mechanism of Action
The pharmacological effects of this compound are attributable to the theophylline component.[6] Theophylline has two primary modes of action: relaxation of bronchial smooth muscle (bronchodilation) and suppression of airway responsiveness to stimuli (non-bronchodilator prophylactic effects).[9][14] These actions are mediated through several molecular pathways.
Phosphodiesterase (PDE) Inhibition
Theophylline non-selectively inhibits phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][8][14][15] Inhibition of these enzymes prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[16] The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle, causing bronchodilation.[8]
Caption: Theophylline's phosphodiesterase (PDE) inhibition pathway.
Adenosine Receptor Antagonism
Theophylline also acts as a non-selective antagonist at adenosine receptors (A1, A2, and A3).[8][17] Adenosine can induce bronchoconstriction in asthmatic patients.[16] By blocking adenosine receptors, theophylline prevents these bronchoconstrictive effects.[9][16] This antagonism is also thought to contribute to some of the drug's side effects, such as cardiac arrhythmias and seizures.[18]
Caption: Theophylline's adenosine receptor antagonism pathway.
Other Mechanisms
Other proposed mechanisms of action for theophylline include:
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDAC2, which helps to reduce the expression of inflammatory genes.[8][9]
-
Inhibition of Nuclear Factor-kappaB (NF-κB): It can prevent the translocation of this pro-inflammatory transcription factor to the nucleus.[8]
-
Increased Interleukin-10 Secretion: IL-10 is a cytokine with broad anti-inflammatory properties.[8]
Pharmacokinetics
Following administration, this compound is completely absorbed and converted to theophylline.[4] The pharmacokinetic properties are therefore those of theophylline. The drug has a narrow therapeutic window, and serum concentrations require careful monitoring to avoid toxicity.[4][8] The therapeutic range for bronchodilation is generally considered to be 5-20 mcg/mL, with an optimal range of 10-15 mcg/mL to maximize efficacy and minimize adverse events.[4][13][19]
| Parameter | Value / Range | Reference(s) |
| Bioavailability (Oral) | Rapidly and completely absorbed. | [9] |
| Protein Binding | ~40% (primarily to albumin). | [4][9] |
| Volume of Distribution (Vd) | 0.3 - 0.7 L/kg. | [4][6] |
| Metabolism | Hepatic, via cytochrome P450 enzymes (primarily CYP1A2, also CYP2E1 and CYP3A3). Major metabolite is 1,3-dimethyluric acid. | [9][14][18] |
| Elimination Half-Life | 7-9 hours in non-smoking adults. Varies significantly with age, smoking status, and concurrent diseases (e.g., heart failure, liver disease). | [2][6] |
| Clearance | Varies significantly among populations: - Adults (non-smoking asthmatics): 0.65 mL/kg/min - Children (1-4 years): 1.7 mL/kg/min - Elderly (>60 years): 0.41 mL/kg/min - Smokers have increased clearance due to CYP1A2 induction. | [6][18] |
Experimental Protocols
Synthesis of Anhydrous this compound
This protocol is based on a method for preparing anhydrous this compound using an organic solvent.[20]
Objective: To synthesize anhydrous this compound from theophylline and ethylenediamine.
Materials:
-
Theophylline (C₇H₈N₄O₂)
-
Ethylenediamine (C₂H₈N₂)
-
Tetrahydrofuran (THF)
-
Four-hole boiling flask
-
Stirrer
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
-
Vacuum oven
Methodology:
-
Add 7.2g (0.04 mol) of theophylline to a 250 mL four-hole boiling flask.
-
Add 36 mL of tetrahydrofuran to the flask and stir at 20°C until the mixture is uniform.
-
While maintaining the temperature at 20°C, add 1.2g (0.02 mol) of ethylenediamine dropwise to the suspension. The molar ratio of theophylline to ethylenediamine should be 2:1.
-
After the addition is complete, heat the mixture to reflux.
-
Maintain the reflux for 1 hour.
-
Following the reflux period, rapidly cool the flask in an ice bath to induce crystallization. Cool to a temperature of 5°C.
-
Maintain this temperature for 1 hour to allow for complete crystallization.
-
Filter the resulting precipitate using a vacuum filtration apparatus.
-
The filtrate containing THF can be concentrated for solvent recovery.
-
Dry the collected filter cake (this compound anhydrous) in a vacuum oven at 40°C under 0.08 MPa pressure for 1 hour.[20]
Assay of Theophylline in this compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative determination of theophylline in an this compound sample, as adapted from pharmacopeial methods.[21]
Objective: To determine the percentage of theophylline in an this compound sample.
Caption: A typical experimental workflow for HPLC analysis of this compound.
Materials & Equipment:
-
This compound sample
-
USP Theophylline Reference Standard (RS)
-
HPLC-grade water and solvent (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., phosphate buffer)
-
HPLC system with UV detector, pump, and C18 column (packing L1)
-
Volumetric flasks, pipettes, and syringes
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for system suitability.
-
Diluent Preparation: Prepare the diluent, which is often the mobile phase or a component of it.
-
Standard Preparation: Accurately weigh a quantity of USP Theophylline RS and dissolve it in the diluent. Dilute quantitatively to obtain a final solution with a known concentration of about 0.08 mg/mL.
-
Assay (Sample) Preparation: Accurately weigh about 24 mg of the this compound sample. Transfer it to a 250-mL volumetric flask. Dissolve in and dilute to volume with the diluent, then mix thoroughly.
-
Chromatographic Conditions:
-
Detector: UV, 254 nm
-
Column: 3.9-mm x 15-cm; packing L1 (C18)
-
Flow Rate: About 1.0 mL/minute
-
Injection Volume: About 10 µL
-
-
System Suitability: Inject a resolution solution (containing theophylline and a related substance like theobromine) to ensure the resolution between the peaks is adequate (R > 3.0). Perform replicate injections of the Standard preparation; the relative standard deviation (RSD) should not be more than 2.0%.
-
Procedure:
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak area responses for the theophylline peaks.
-
-
Calculation: Calculate the quantity (in mg) of theophylline (C₇H₈N₄O₂) in the portion of this compound taken using the formula:
-
Quantity (mg) = 250 * C * (rU / rS)
-
Where C is the concentration (mg/mL) of USP Theophylline RS in the Standard preparation, rU is the peak response from the Assay preparation, and rS is the peak response from the Standard preparation.[21]
-
Identification Test
This protocol is a classic chemical identification test for this compound based on the properties of its constituent parts.[12][21]
Objective: To confirm the identity of an this compound sample.
Methodology:
-
Theophylline Precipitation:
-
Dissolve approximately 0.5 g of the this compound sample in 20 mL of water.
-
With constant stirring, add 1 mL of 3N hydrochloric acid. A white precipitate of theophylline will form.
-
Filter the precipitate, wash it with small portions of cold water, and dry at 105°C for 1 hour.
-
Confirmation: The melting point of the obtained theophylline precipitate should be between 270°C and 274°C.[21]
-
-
Ethylenediamine Reaction (Murexide Test on Theophylline):
-
Take about 10 mg of the dried precipitate from the previous step and place it in a porcelain dish.
-
Add 1 mL of hydrochloric acid and 0.5 mL of hydrogen peroxide (~6%).
-
Evaporate to dryness on a water bath. The residue will be reddish.
-
Add one drop of ammonia solution. The residue will turn a purple color (murexide). This color is destroyed by the addition of a strong base like sodium hydroxide.[10]
-
-
Ethylenediamine Confirmation:
-
To the filtrate retained from the theophylline precipitation step, add 0.5 mL of benzenesulfonyl chloride and 5 mL of 1N sodium hydroxide to make the solution alkaline.
-
Shake for 10 minutes, then acidify with 5 mL of 3N hydrochloric acid.
-
Chill the solution to collect the precipitated disulfonamide of ethylenediamine.
-
Confirmation: The dried precipitate should have a melting point between 164°C and 171°C.[21]
-
References
- 1. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (a theophylline-ethylenediamine complex) blocks ethanol behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cdn.who.int [cdn.who.int]
- 11. globalrph.com [globalrph.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. drugs.com [drugs.com]
- 15. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 17. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 20. CN108794476A - A kind of preparation process of this compound anhydrous - Google Patents [patents.google.com]
- 21. uspbpep.com [uspbpep.com]
Preclinical Investigation of Aminophylline's Diuretic Properties: A Technical Guide
Executive Summary: Aminophylline, a combination of theophylline and ethylenediamine, is a methylxanthine compound historically used for its bronchodilatory effects.[1][2] However, its diuretic properties have been a subject of significant preclinical and clinical investigation. This document provides a technical overview of the preclinical data supporting the diuretic action of this compound, focusing on its core mechanisms, relevant quantitative data from animal models, and detailed experimental protocols for its evaluation. The primary mechanisms underpinning its diuretic effect are non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes, which collectively alter renal hemodynamics and tubular reabsorption.[3][4]
Introduction
This compound is a 2:1 complex of theophylline and ethylenediamine, the latter improving the solubility of theophylline for parenteral administration.[1] While its primary clinical application has been in the management of bronchospasm associated with asthma and other chronic lung diseases, its capacity to induce diuresis has been recognized for decades.[5][6] The diuretic effect is primarily attributed to theophylline.[2] Preclinical research has been crucial in elucidating the mechanisms responsible for this effect, which are distinct from its bronchodilatory actions and occur at different therapeutic concentrations.[6] This guide synthesizes the key findings from these preclinical investigations to inform researchers, scientists, and drug development professionals.
Core Mechanisms of Diuretic Action
The diuretic effect of this compound is multifactorial, primarily involving two key signaling pathways within the kidney: adenosine receptor antagonism and phosphodiesterase inhibition.[3][7]
Adenosine Receptor Antagonism
The principal mechanism for this compound-induced diuresis is the antagonism of adenosine A1 receptors in the kidneys.[8] Under normal physiological conditions, adenosine is a critical regulator of renal hemodynamics and tubular function. It causes vasoconstriction of the afferent (pre-glomerular) arteriole and enhances sodium reabsorption in the proximal tubule.[4][9][10]
This compound, acting as a non-selective adenosine receptor antagonist, blocks these effects.[8] By inhibiting the A1 receptor, it leads to:
-
Afferent Arteriolar Vasodilation: This increases renal blood flow (RBF) and glomerular filtration rate (GFR), leading to a greater volume of filtrate being processed by the nephrons.[6][11]
-
Inhibition of Proximal Tubular Reabsorption: Blockade of A1 receptors on proximal tubule cells reduces the reabsorption of sodium and, consequently, water.[8][12]
Studies using adenosine A1 receptor knockout (A1R-/-) mice have confirmed the critical role of this pathway; in these animals, the diuretic and natriuretic effects of theophylline were abolished.[8] This mechanism is considered the dominant pathway, especially at lower therapeutic concentrations.[6]
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of phosphodiesterase (PDE) isoenzymes, particularly PDE III and PDE IV.[2][3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][13] By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP.[1] This leads to:
-
Renal Vasodilation: Increased cAMP levels in vascular smooth muscle cells promote relaxation, which can contribute to increased renal blood flow.[4]
-
Reduced Tubular Reabsorption: While a secondary effect, elevated cAMP can modulate transport processes in the renal tubules, contributing to reduced solute and water reabsorption.[12]
This mechanism is more prominent at the higher concentrations typically required for bronchodilation.[6][14]
Preclinical Evidence and Quantitative Data
Preclinical studies in various animal models, particularly rodents and canines, have provided quantitative data on the diuretic and natriuretic effects of this compound.
Table 1: Effects of this compound on Urine Output in Preclinical Models
| Animal Model | Dosage | Observation Period | Key Findings | Reference |
| Wistar Rats | 45 mg/kg (Theophylline) | 3 hours | Significantly increased urine output compared to vehicle control. | [8] |
| Conscious Rats | 10 mg/kg (8-phenyltheophylline) | Not specified | Evoked a significant diuretic response. | [15] |
| Dogs | 6.6 mg/kg (Mersalyl comparison) | 5 hours | Showed diuretic activity, though less potent than the standard diuretic mersalyl. | [16] |
| Newborn Animal Models | Low-dose Theophylline | Not specified | Prevented hypoxemia-associated reductions in glomerular filtration rate. | [9] |
Table 2: Effects of this compound on Electrolyte Excretion in Preclinical Models
| Animal Model | Dosage | Observation Period | Key Findings | Reference |
| Wistar Rats | 45 mg/kg (Theophylline) | 3 hours | Significantly increased sodium excretion (natriuresis) in wild-type mice, an effect absent in A1 receptor knockout mice. | [8] |
| Conscious Rats | 10 mg/kg (8-phenyltheophylline) | Not specified | Caused significant saliuresis (salt excretion). | [15] |
| Normal Human Subjects | Infusion | Not specified | Decreased solute reabsorption in the proximal nephron and at the diluting segment. | [12] |
| Dogs | Not specified | Not specified | Demonstrated a direct effect on increasing sodium excretion (natriuresis). | [17] |
Experimental Protocols for Preclinical Assessment
Standardized protocols are essential for the reliable preclinical evaluation of a compound's diuretic potential. The Lipschitz model is a widely accepted method for screening diuretic activity in rodents.[18]
In Vivo Diuretic Activity Assay in Rodents (Modified Lipschitz Method)
This protocol outlines the key steps for assessing the diuretic effect of this compound in a rat model.[18][19]
-
Animal Selection and Acclimatization:
-
Experimental Groups:
-
Group I (Control): Receives the vehicle (e.g., 0.9% saline) orally (p.o.) or intraperitoneally (i.p.).[18]
-
Group II (Standard): Receives a standard diuretic like Furosemide (5-10 mg/kg, p.o.).[18][20]
-
Group III-V (Test): Receive graded doses of this compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p.).[7]
-
-
Procedure:
-
Fasting: Animals are fasted for 18 hours prior to the experiment to ensure uniform gastric emptying, with free access to water.[18]
-
Hydration: Each rat is primed with a hydrating load of 0.9% saline (e.g., 25 mL/kg, i.p. or p.o.) to promote a baseline urine flow.[16] The test compound, standard, or vehicle is administered along with this saline load.
-
Urine Collection: Immediately after administration, animals are placed individually in metabolic cages designed to separate urine and feces.[19]
-
Duration: Urine is collected and the volume is measured at regular intervals (e.g., every hour) for a total of 5 to 24 hours.[16][18]
-
-
Sample Analysis:
-
Volume & pH: Total cumulative urine volume is recorded. The pH of the pooled urine sample for each animal can be measured.[18]
-
Electrolytes: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.[18][19]
-
-
Data Calculation:
Discussion
The preclinical evidence robustly supports the diuretic properties of this compound, primarily mediated by adenosine A1 receptor antagonism.[8] This mechanism is particularly relevant as it suggests efficacy in states of heightened intrarenal adenosine, such as hypoxia or ischemia.[9] The secondary role of PDE inhibition may offer a synergistic effect, especially at higher doses.[3]
For drug development professionals, these findings are significant. The dual mechanism suggests that this compound or novel derivatives could be developed as adjunct diuretics, particularly in clinical scenarios like fluid overload refractory to conventional loop diuretics.[21][22] Preclinical investigations should carefully titrate dosage, as the diuretic effects are observed at concentrations lower than those required for bronchodilation, potentially minimizing the risk of dose-dependent side effects like cardiac arrhythmias and seizures.[3][6] Future preclinical studies could explore the efficacy of this compound in specific animal models of renal injury or heart failure to better delineate its therapeutic potential.
Conclusion
Preclinical investigations have firmly established the diuretic and natriuretic properties of this compound. The primary mechanism involves the antagonism of adenosine A1 receptors, which increases renal blood flow and inhibits tubular sodium reabsorption.[8] A secondary mechanism, phosphodiesterase inhibition, contributes to these effects by increasing intracellular cAMP and cGMP.[1] Quantitative data from rodent and canine models confirm these effects, and standardized protocols exist for the continued investigation and development of this compound and related compounds as potential diuretic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Prospective Assessment of the Effect of this compound Therapy on Urine Output and Inflammation in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. No Requirement for Targeted Theophylline Levels for Diuretic Effect of this compound in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Requirement of intact adenosine A1 receptors for the diuretic and natriuretic action of the methylxanthines theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Renal Protection in Neonatal Hypoxic Ischemic Encephalopathy in the Era of Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for improving acute kidney injury in pediatric patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Double-Blinded, Randomized, Placebo-Controlled Clinical Trial of this compound to Prevent Acute Kidney Injury in Children following Congenital Heart Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of the diuretic effects of this compound and acetazolamide alone and combined with furosemide in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 15. The adenosine receptor antagonist, 8-phenyltheophylline, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpp.com [ijpp.com]
- 17. The effect of this compound on renal hemodynamics and sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. The diuretic effect of adding this compound or theophylline to furosemide in pediatric populations: a systematic review | Semantic Scholar [semanticscholar.org]
Aminophylline's Impact on Cardiac Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of aminophylline on cardiac muscle contraction. This compound, a combination of theophylline and ethylenediamine, has long been a subject of pharmacological interest due to its complex and sometimes paradoxical influence on the heart. This document provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanisms of Action
This compound's effects on cardiac muscle are primarily attributed to two core mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][3] In cardiomyocytes, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[4][5] This includes the L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. The net result is an increase in myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).[4][6]
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist of adenosine receptors, primarily A1 and A2A.[1][2][7] Adenosine, an endogenous nucleoside, generally has cardioprotective effects, including reducing heart rate and contractility.[3] By blocking these receptors, this compound can counteract the effects of adenosine, leading to an increase in heart rate and contractility.[3][7] This mechanism is particularly relevant in conditions of myocardial ischemia, where endogenous adenosine levels are elevated.[7][8]
Quantitative Effects on Cardiac Function
The following tables summarize the quantitative effects of this compound on various parameters of cardiac muscle contraction as reported in different experimental models.
Table 1: Effects of this compound on Myocardial Contractility in Conscious Dogs
| Parameter | Baseline (Control) | After this compound (1 mg/kg/min IV for 10 min) | Percentage Change |
| Mean Arterial Pressure | - | - | +12 ± 2% |
| LV Systolic Pressure | - | - | +8 ± 1% |
| LV dP/dt | - | - | +20 ± 2% |
| Velocity of Myocardial Fiber Shortening | - | - | +13 ± 2% |
| Heart Rate | - | - | +5 ± 2% |
| LV End-Diastolic Diameter | - | - | -2 ± 0.5% |
Data from Rutherford et al.[9][10]
Table 2: Effects of this compound on Myocardial Ischemia in a Canine Model
| Condition | Fractional Shortening (%) | Lactate Extraction Ratio (%) |
| Mild Ischemia (CBF reduced to 80%) | ||
| Control | 11.0 ± 0.4 | 7.5 ± 0.1 |
| This compound | 18.5 ± 1.7 | 13.6 ± 1.0 |
| Severe Ischemia (CBF reduced to 33%) | ||
| Control | - | - |
| This compound | Decreased | Decreased |
CBF: Coronary Blood Flow. Data from Ishizaka et al.[8][11]
Table 3: Effects of this compound on Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)
| This compound Concentration | Change in Contraction Force | Change in Beat Rate |
| 10 µM | Significant Increase | No Significant Change |
| 100 µM | Trend towards Increase | No Significant Change |
| 1 mM | Trend towards Increase | No Significant Change |
| 10 mM | - | Significant Increase |
Data from Lánczi et al.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on an isolated heart.
Caption: this compound's dual mechanism on cardiac myocyte signaling.
Caption: Workflow for Langendorff isolated heart experiments.
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the study of cardiac function in the absence of systemic neurohormonal influences.[14][15]
Methodology:
-
Animal Model: Typically, rats, rabbits, or guinea pigs are used.[16][17] The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.[14][17]
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.[14][18]
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes may be placed on the epicardial surface to record an electrocardiogram. Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
Data Acquisition: Left ventricular developed pressure (LVDP), the maximum rate of pressure rise and fall (±dP/dt), heart rate, and coronary flow are continuously recorded.[19]
-
Drug Administration: After a stabilization period, this compound is added to the perfusate at various concentrations to determine its effects on the recorded parameters.[20]
Isolated Cardiomyocyte Contraction Assay
This in vitro method allows for the direct assessment of this compound's effects on the contractile properties of individual heart muscle cells.[21][22]
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult animal hearts.[21]
-
Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.
-
Contractility Measurement:
-
Video-Based Edge Detection: Cells are placed on the stage of an inverted microscope equipped with a high-speed camera. The change in cell length or sarcomere length during contraction is tracked using specialized software.[22][23]
-
Atomic Force Microscopy (AFM): An AFM cantilever can be used to measure the force of contraction of single cardiomyocytes or small clusters.[13]
-
-
Electrical Field Stimulation: Cardiomyocytes are paced with an external field stimulator to ensure a consistent contraction rate.[22]
-
Drug Application: A baseline recording of contractility is established before superfusing the cells with a solution containing this compound. The effects on contraction amplitude, and kinetics of contraction and relaxation are then measured.[13]
-
Calcium Imaging: In conjunction with contractility measurements, fluorescent calcium indicators (e.g., Fura-2) can be used to simultaneously measure intracellular calcium transients, providing mechanistic insights into how this compound alters calcium handling.[13][21]
Conclusion
This compound exerts a complex and concentration-dependent effect on cardiac muscle contraction. Its positive inotropic and chronotropic effects are primarily driven by phosphodiesterase inhibition and adenosine receptor antagonism, leading to an increase in intracellular cAMP and calcium availability. However, its impact, particularly in the context of myocardial ischemia, can be bidirectional.[8][11] The experimental protocols detailed in this guide provide robust frameworks for further elucidating the nuanced cardiac effects of this compound and other cardiovascular drugs. This information is critical for researchers and drug development professionals in understanding its therapeutic potential and potential risks.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac output changes secondary to theophylline therapy in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for bradyasystolic cardiac arrest in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bidirectional effects of this compound on myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects and mechanism of action of this compound on cardiac function and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | this compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes [frontiersin.org]
- 13. This compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. Isolated Langendorff Heart Experimental Considerations| ADI [adinstruments.com]
- 16. Potentation of the cardiac response to this compound by oxyfedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sheffield Bioscience Programs [sheffbp.co.uk]
- 21. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vitro Aminophylline Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a widely used pharmaceutical agent primarily for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects stem from its dual mechanism of action: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] In the context of in vitro research, precise and consistent preparation of this compound solutions is critical to ensure the validity and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for various in vitro assays, along with a summary of its biological activities and relevant quantitative data.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro settings.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | 0.12 mM | Non-selective PDE inhibition | This value represents the concentration at which this compound inhibits 50% of phosphodiesterase activity. | |
| Effective Concentration | 1 mM | Human Umbilical Vein Endothelial Cells (HUVECs) | Used to study the effects on endothelial cell permeability. | |
| Effective Concentration | 0.1 - 2 mM | Rat diaphragm fibers | Studied the effects on resting membrane potential. | [3] |
| Effective Concentration | 4 and 40 µg/mL | Bovine aortic smooth muscle cells | Investigated the effects on beta-adrenergic receptor expression and cAMP concentrations. | [4] |
| Therapeutic Serum Concentration (Clinical) | 5 - 20 µg/mL | Human | While a clinical measure, this range can inform the selection of physiologically relevant concentrations for in vitro studies. | [5] |
Experimental Protocols
Materials
-
This compound powder (CAS 317-34-0)
-
Sterile, deionized, or distilled water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filters
Protocol 1: Preparation of Aqueous this compound Stock Solution
This protocol is suitable for most cell culture applications where this compound is soluble in aqueous-based media.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a small volume of sterile water to the tube. This compound is soluble in water.[6] A 1.0 g in 25 mL water solution will have a pH between 8.0 and 9.5.[6]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath can aid dissolution.
-
Adjusting Volume: Add sterile water to reach the final desired stock concentration (e.g., 100 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: It is recommended to prepare aqueous solutions fresh for each experiment.[7] If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is recommended for preparing high-concentration stock solutions.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. The solubility of this compound in DMSO is 14.29 mg/mL (approximately 34 mM), and may require ultrasonication to fully dissolve.
-
Vortexing/Sonication: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic bath for short intervals until a clear solution is obtained.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution can be stable for several months.
Working Solution Preparation
-
Thawing: If using a frozen DMSO stock, thaw the aliquot at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%). Perform serial dilutions if necessary.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells or assay plate.
Mandatory Visualization
Signaling Pathways of this compound
This compound's biological effects are primarily mediated through two main pathways: the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.
Caption: Signaling pathways of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for in vitro assays.
Caption: Workflow for this compound solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hyperpolarizing effect of this compound, theophylline, and cAMP on rat diaphragm fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of theophylline on beta-adrenergic receptor density and cAMP content in bovine aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Effect of theophylline and this compound on transmitter release at the mammalian neuromuscular junction is not mediated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Aminophylline in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of aminophylline (measured as theophylline) in human plasma. The procedure is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method involves a straightforward sample preparation using protein precipitation, followed by reversed-phase HPLC with UV detection. The described method is selective, sensitive, accurate, and precise over a clinically relevant concentration range.
Introduction
This compound is a complex of theophylline and ethylenediamine, which is administered to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In vivo, this compound dissociates to release theophylline, which is the active bronchodilator. Monitoring the plasma concentration of theophylline is crucial due to its narrow therapeutic index (typically 10-20 µg/mL). This note provides a detailed protocol for a simple, rapid, and reliable HPLC-UV method for the quantification of theophylline in human plasma.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | Waters® C18 column (µBondapak™ 5 µm, 150 × 3.9 mm) or equivalent[1] |
| Mobile Phase | Water:Acetonitrile (96:4 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm[2] |
| Internal Standard (IS) | Hydroxyethyl theophylline[1] or Caffeine |
| Run Time | Approximately 10 minutes |
2.2. Chemicals and Reagents
-
This compound (Theophylline) reference standard
-
Internal Standard (e.g., Hydroxyethyl theophylline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid or Trichloroacetic acid
-
Water (HPLC grade)
-
Drug-free human plasma
Protocols
3.1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theophylline reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase to create calibration standards at concentrations of 0.5, 1, 2.5, 5, 10, 20, and 40 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 7.5, and 30 µg/mL) in drug-free human plasma.
3.2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 400 µL of acetonitrile or 10% perchloric acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Experimental Workflow
Caption: Workflow for plasma sample preparation and HPLC analysis.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
4.1. Linearity
The calibration curve was linear over the concentration range of 0.5-40 µg/mL. A linear dynamic range of 100-10,000 ng/mL for both theophylline and etofylline has also been established in similar studies.[2]
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Theophylline | 0.5 - 40 | > 0.999 |
4.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=6, 3 days) | Accuracy (%) |
| Low | 1.5 | < 5.0 | < 6.0 | 95.0 - 105.0 |
| Medium | 7.5 | < 4.0 | < 5.0 | 96.0 - 104.0 |
| High | 30 | < 3.0 | < 4.0 | 97.0 - 103.0 |
Note: This data is representative. Specific results may vary. Between-batch precision of 2.2-6.0% and accuracy of 94.3-98.0% have been reported for theophylline.[2]
4.3. Recovery
The extraction recovery of theophylline from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 4: Extraction Recovery
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 1.5 | > 85 |
| Medium | 7.5 | > 88 |
| High | 30 | > 90 |
4.4. Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. A study reported an LLOQ of 100 ng/mL for theophylline with a relative standard deviation of less than 6%.[2]
-
LOQ: 0.5 µg/mL
4.5. Stability
The stability of theophylline in plasma was assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. Previous studies have shown excellent stability of theophylline in plasma with no evidence of degradation during sample processing and for at least 30 days of freezer storage.[2]
Logical Relationship of Method Validation
Caption: Relationship between method validation and its applications.
Results and Discussion
The described HPLC method provides excellent separation of theophylline and the internal standard from endogenous plasma components. A typical chromatogram shows well-resolved peaks with good symmetry. The retention time for theophylline is approximately 5.2 minutes, and for the internal standard, it is around 6.5 minutes.[1] The simple protein precipitation procedure allows for rapid sample processing and high throughput. The validation data demonstrates that the method is reliable and reproducible for the intended purpose.
Conclusion
The HPLC-UV method detailed in this application note is a simple, rapid, and reliable technique for the quantification of this compound (as theophylline) in human plasma. The method has been validated for linearity, accuracy, precision, recovery, and stability, confirming its suitability for pharmacokinetic research, therapeutic drug monitoring, and other clinical applications.
References
Application Notes: Aminophylline Administration in Laboratory Animals
Introduction
Aminophylline is a compound of the bronchodilator theophylline and ethylenediamine in a 2:1 ratio.[1][2] The ethylenediamine component enhances the solubility of theophylline in water.[1] In research, this compound is frequently used to study respiratory conditions like asthma and COPD, as well as for its effects on cardiac and central nervous system function.[3][4] Upon administration, it dissociates to release theophylline, which is the primary active agent.[5]
Mechanism of Action
Theophylline, the active component of this compound, exerts its effects through several mechanisms:[6][7]
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits type III and type IV PDE, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] Increased intracellular cAMP levels lead to the relaxation of smooth muscles, particularly in the bronchial airways and pulmonary blood vessels, resulting in bronchodilation.[7]
-
Adenosine Receptor Antagonism: Theophylline competitively blocks adenosine receptors (A1, A2, and to a lesser extent, A3).[5][6] By blocking A2B receptors on mast cells, it prevents adenosine-mediated bronchoconstriction and the release of inflammatory mediators like histamine.[3][6]
-
Histone Deacetylase (HDAC) Activation: In inflammatory conditions, theophylline can activate HDACs.[3][6] This action helps to suppress the transcription of inflammatory genes.[3]
Important Considerations
-
Narrow Therapeutic Index: this compound has a narrow therapeutic window, and adverse effects can occur even at therapeutic doses.[6][8] Careful dose calculation is critical.
-
Adverse Effects: Potential side effects are primarily due to theophylline and include central nervous system stimulation (restlessness, nervousness), gastrointestinal irritation, and cardiovascular effects (tachycardia, arrhythmias).[4][8][9]
-
Vehicle Solutions: For intravenous administration, this compound can be dissolved in sterile water, propylene glycol, or dimethyl sulfoxide.[10] However, sterile saline or water for injection are the most common vehicles. Parenteral solutions should be sterile, isotonic, and have a pH close to physiological levels.[11]
-
Species Differences: The metabolism and clearance of theophylline can vary significantly between species. For example, clearance is much faster in dogs than in cats or horses.[12] Smokers also exhibit faster clearance rates of theophylline.[6] These differences necessitate species-specific dosing regimens.[13]
-
Drug Interactions: Co-administration with drugs like erythromycin, cimetidine, and enrofloxacin can increase theophylline concentrations, while phenobarbital can decrease them.[8]
Data Presentation
Table 1: Recommended this compound Dosages for Laboratory Animals
| Species | Route of Administration | Dosage | Frequency | Reference(s) |
| Rat | Intraperitoneal (IP) | 5 mg/kg | Single dose | [14] |
| Intraperitoneal (IP) | 13.33 mg/kg | Single dose | [15] | |
| Oral (PO), Subcutaneous (SQ) | 2.5 - 5 mg/lb (5.5 - 11 mg/kg) | BID or TID | [9] | |
| Mouse | Intravenous (IV) | 7 - 180 mg/kg (LD50 range) | Single dose | [16] |
| Dog | Intravenous (IV), slow | 10 mg/kg | - | [17] |
| Intravenous (IV) | 4 mg/kg | Single bolus | [18] | |
| Oral (PO) | 10 mg/kg | q 8 h | [17] | |
| Oral (PO) | 11 mg/kg | q 8 h | [13] | |
| Cat | Intravenous (IV), slow | 5 mg/kg | - | [17] |
| Oral (PO) | 5 mg/kg | q 12 h | [17] | |
| Oral (PO) | 5-6 mg/kg | q 12 h | [13] | |
| Rabbit | Intravenous (IV) | 15 mg/kg | Single dose (10 min post-exposure) | [19] |
| Intraperitoneal (IP) | 8 mg/kg | 2 and 4 hours post-exposure | [19] | |
| Horse | Intravenous (IV), slow | 5 mg/kg | - | [17] |
| Oral (PO) | 15 mg/kg | q 12 h | [17] |
Table 2: General Guidelines for Maximum Administration Volumes
| Species | Intravenous (IV) Bolus | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) Gavage | Reference(s) |
| Mouse | 1-5 ml/kg (<0.2 ml total) | 10 ml/kg (up to 2-3 ml) | 2-3 ml (in scruff) | 10 ml/kg | [20][21] |
| Rat | 1-5 ml/kg | 10-20 ml/kg | 5-10 ml/kg | 10-20 ml/kg | [20][21][22] |
| Guinea Pig | - | 10-15 ml/kg | 5-10 ml/kg | 5 ml/kg | [21] |
| Rabbit | 1-5 ml/kg | 10-20 ml/kg | 5-10 ml/kg | 5 ml/kg | [21] |
| Dog | 1-5 ml/kg | 10-20 ml/kg | 5-10 ml/kg | 5-20 ml/kg | [21] |
| Cat | 1-5 ml/kg | 10-20 ml/kg | 5-10 ml/kg | 5-20 ml/kg | [21] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Rodents
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Appropriate size syringes (e.g., 1 mL)
-
Restraint device (e.g., rodent restrainer)
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Preparation: Calculate the correct dose volume based on the animal's most recent body weight. Draw the solution into the syringe, ensuring no air bubbles are present.
-
Restraint: Place the animal in an appropriate restraint device, exposing the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the lateral tail veins, making them more visible.
-
Site Preparation: Gently wipe the tail with a 70% alcohol swab to clean the injection site.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be advanced smoothly into the vein.
-
Administration: Inject the solution slowly as a bolus. The maximum bolus volume is typically 5 ml/kg.[23] If blanching occurs, the needle is not in the vein; withdraw and re-attempt.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Important Considerations:
-
Anesthesia is not typically required for this procedure.[23]
-
Repeated IV dosing may be more comfortable for the animal if different sites are used or a catheter is implanted.[11]
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound solution (sterile)
-
Appropriate size syringes
-
Needles (25-27G for mice, 23-25G for rats)[20]
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Calculate the dose volume based on the animal's body weight. Prepare the syringe with the this compound solution.
-
Restraint: Restrain the mouse or rat securely, exposing the abdomen. A two-person technique is often preferred for rats.[20] Tilt the animal so its head is slightly lower than its body. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20]
-
Injection: Insert the needle (bevel up) at a 30-40 degree angle.[20]
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood flashback) or an organ (no yellow/brown fluid).[11]
-
Administration: If aspiration is clear, inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Important Considerations:
-
IP administration provides faster absorption than subcutaneous routes.[23]
-
For repeated daily dosing, alternate between the left and right lower quadrants.[11]
-
Administration of irritating substances via this route can cause peritonitis.[11]
Protocol 3: Oral Gavage in Rodents
Materials:
-
This compound solution
-
Appropriate size syringe
-
Gavage needle (feeding tube): Flexible or curved with a rounded tip is preferred to minimize trauma.[24] (e.g., 18-20G for mice, 16-18G for rats).[22]
-
Scale for weighing the animal
Procedure:
-
Preparation: Weigh the animal and calculate the required dose volume. The maximum recommended volume is 10 ml/kg for mice and up to 20 ml/kg for rats.[22]
-
Measure Tube Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach. Mark the tube to prevent over-insertion.[22]
-
Restraint: Securely restrain the animal in a vertical position, ensuring its head and body are in a straight line to facilitate passage of the tube.
-
Tube Insertion: Gently insert the tip of the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is any resistance or the animal shows signs of respiratory distress (indicating entry into the trachea), withdraw the tube immediately.[24]
-
Administration: Once the tube is in place (to the pre-measured mark), administer the solution smoothly and slowly.
-
Tube Removal: After administration, gently remove the tube in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Important Considerations:
-
This procedure requires significant training to perform correctly and humanely.[22][24]
-
Improper technique can lead to serious injury, including esophageal or stomach perforation, or aspiration pneumonia if the substance is delivered to the lungs.[24][25]
Mandatory Visualization
Caption: Mechanism of action for this compound/theophylline.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound for Dogs and Cats [petplace.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Systemic Treatment of Inflammatory Airway Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. This compound – Rat Guide [ratguide.com]
- 10. Effect of organic vehicles on the pharmacokinetics of this compound administered intravenously to goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Drugs Used in the Management of Respiratory Diseases - WSAVA2006 - VIN [vin.com]
- 14. Effect of this compound on the pharmacokinetics of amikacin in Sprague-Dawley rats | The Journal of Infection in Developing Countries [jidc.org]
- 15. Effects of drugs on this compound elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Table: Methylxanthine Bronchodilators-MSD Veterinary Manual [msdvetmanual.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. researchanimaltraining.com [researchanimaltraining.com]
- 25. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with Aminophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline is a complex of theophylline and ethylenediamine, with theophylline being the active component responsible for its pharmacological effects.[1][2] It is a competitive non-selective phosphodiesterase (PDE) inhibitor, which results in increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3][4][5] By inhibiting PDEs, this compound prevents the degradation of these second messengers, leading to a variety of cellular responses. Additionally, this compound functions as a non-selective adenosine receptor antagonist.[3][4] These mechanisms of action make this compound a valuable tool for studying cellular signaling pathways and for the development of new therapeutics.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its effects on cell viability, PDE inhibition, and cAMP accumulation. The provided protocols are designed to be adaptable to various cell lines and research questions.
Data Presentation
The following tables summarize the quantitative data for this compound and its active component, theophylline, in various in vitro contexts. This data is essential for designing experiments and interpreting results.
Table 1: this compound and Theophylline IC50 Values for Phosphodiesterase (PDE) Inhibition
| Compound | PDE Type | Tissue/Cell Type | IC50 | Reference |
| This compound | Non-selective | Not specified | 0.12 mM | [6] |
| Theophylline | Non-selective | Pregnant Myometrium | 665 µM | [7] |
Table 2: this compound Effects on Cell Viability and Apoptosis
| Cell Line | Assay Type | Effect | Concentration | Reference |
| H1299 (Non-small cell lung carcinoma) | Apoptosis Induction | Induces apoptosis | 300 µg/mL | [3] |
| MRC-5 (Human lung fibroblasts) | Cell Viability | Protective against CSE-induced apoptosis | 10 µg/mL | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's primary mechanism of action.
Caption: Workflow for a cell viability assay with this compound.
Caption: Workflow for a cAMP accumulation assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to establish a suitable concentration range for subsequent functional assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (water-soluble)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay (Cell-Based)
This protocol provides a method to assess the inhibitory effect of this compound on PDE activity within a cellular context by measuring the resulting increase in cAMP levels.
Materials:
-
Cell line expressing the PDE of interest (e.g., HEK293 cells)
-
Complete cell culture medium
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay)
-
96-well or 384-well assay plates
-
Lysis buffer (provided with the cAMP assay kit)
-
Microplate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells into the appropriate assay plate at a density optimized for your cell line and incubate overnight.
-
Compound and Activator Preparation: Prepare serial dilutions of this compound and a positive control (e.g., a known specific PDE inhibitor) in a suitable assay buffer. Prepare a solution of an adenylyl cyclase activator like forskolin at a concentration that elicits a submaximal cAMP response (to allow for potentiation by PDE inhibition).
-
Treatment: Wash the cells with assay buffer. Add the this compound dilutions or control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulation: Add the adenylyl cyclase activator to all wells (except for the basal control) and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves a competitive binding reaction.
-
Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). The IC50 for PDE inhibition can be calculated from the shift in the concentration-response curve of the adenylyl cyclase activator in the presence of different concentrations of this compound.
Protocol 3: Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to directly measure the increase in intracellular cAMP levels in response to this compound treatment, often in combination with an adenylyl cyclase activator.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
-
96-well or 384-well assay plates
-
Lysis buffer (from the cAMP assay kit)
-
Microplate reader compatible with the cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells into the appropriate assay plate and allow them to grow to the desired confluency.
-
Pre-incubation with PDE Inhibitor (Optional but Recommended): To amplify the cAMP signal, it is often beneficial to pre-incubate the cells with a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) at a concentration of 100-500 µM for 15-30 minutes.[9] This step will inhibit the degradation of newly synthesized cAMP.
-
Treatment with this compound: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation of Adenylyl Cyclase: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. The concentration of the activator should be optimized to produce a measurable but not maximal cAMP response.
-
Incubation: Incubate the plate for a time course determined by preliminary experiments to capture the peak of cAMP accumulation (typically 10-30 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP detection assay.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a compatible microplate reader.
-
Data Analysis: Generate a standard curve to convert the raw signal into cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound against cigarette smoke extract-induced apoptosis in human lung fibroblasts (MRC-5 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Dissolving Aminophylline in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a compound utilized in research for its bronchodilatory and anti-inflammatory effects.[1] Its application in cell culture studies requires precise preparation to ensure accurate and reproducible results. The ethylenediamine component enhances the aqueous solubility of the otherwise sparingly soluble theophylline.[1] These notes provide detailed protocols for the dissolution, sterilization, and application of this compound in cell culture media, alongside important considerations for stability and storage.
Data Presentation: Solubility and Stability of this compound
| Parameter | Value | Notes | Citation |
| Molecular Formula | C₁₆H₂₄N₁₀O₄ | Anhydrous | [2] |
| Molecular Weight | 420.4 g/mol | Anhydrous | [2] |
| Appearance | White to slightly yellowish granules or powder | [2][3] | |
| Solubility in Water | Freely soluble. Up to 50 mg/mL. | Solutions should be freshly prepared. Sonication is recommended to aid dissolution. | [2][4] |
| Solubility in DMSO | < 1 mg/mL | Insoluble or slightly soluble. | [5][6] |
| Solubility in Ethanol | Practically insoluble | [2][3] | |
| pH of Aqueous Solution | 8.0 - 9.5 | For a 1.0 g in 25 mL water solution. The solution is alkaline. | [3][7] |
| Optimal pH for Stability | 8.6 - 9.0 | More stable in alkaline solutions. Dissociates at acidic pH. | [8] |
| Storage of Powder | Tightly closed container, protected from light. | Gradually loses ethylenediamine and absorbs carbon dioxide from the air. | [2][3] |
| Stability in Aqueous Solution | Stable for up to 2 days at room temperature or refrigerated (5°C). | Stability can be reduced in dextrose-containing solutions. A yellow tinge may appear in dextrose solutions after 2 days at room temperature. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in Water
This protocol is recommended for most cell culture applications where the final concentration of this compound is relatively low.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to 2 days).[9]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
Sterile this compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution:
-
In a sterile environment, add the appropriate volume of the thawed this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare 10 mL of medium with a final this compound concentration of 100 µg/mL from a 10 mg/mL stock solution, add 100 µL of the stock solution to 9.9 mL of medium.
-
-
Mixing and Application: Gently mix the medium by swirling or pipetting up and down. The medium is now ready for use in cell culture experiments.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits phosphodiesterase (PDE), leading to increased cAMP levels.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Workflow for preparing and using this compound in cell culture experiments.
Important Considerations
-
pH: this compound solutions are alkaline.[3] When adding a significant volume of a concentrated stock solution to your cell culture medium, it is advisable to check the final pH of the medium to ensure it remains within the optimal range for your specific cell line.
-
Light Sensitivity: this compound is gradually affected by light.[3] It is recommended to protect stock solutions from direct light exposure by storing them in amber tubes or wrapping tubes in aluminum foil.
-
Interactions: this compound may interact with other compounds in your cell culture medium. Be aware of potential interactions, especially in complex, serum-free, or chemically defined media.
-
Cytotoxicity: As with any drug, it is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line through a dose-response experiment (e.g., using an MTT or similar viability assay).
-
Fresh Preparation: Due to its limited stability in solution, it is best practice to prepare fresh working solutions of this compound in cell culture medium for each experiment.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.who.int [cdn.who.int]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound =98 ,powder 317-34-0 [sigmaaldrich.com]
- 5. This compound | PDE | Adenosine Receptor | TargetMol [targetmol.com]
- 6. This compound | CAS:317-34-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Application Notes and Protocols for the Use of Aminophylline in Animal Models of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Animal models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. Aminophylline, a complex of theophylline and ethylenediamine, has been used in the management of obstructive airway diseases due to its bronchodilator and anti-inflammatory properties.[1][2] These application notes provide a detailed overview of the use of this compound in established animal models of COPD, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound and related compounds in a preclinical setting.
Mechanism of Action of this compound in COPD
This compound exerts its effects through several key signaling pathways that are relevant to the pathophysiology of COPD:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels in airway smooth muscle cells lead to bronchodilation. In inflammatory cells, increased cAMP can suppress the production of pro-inflammatory mediators.[4]
-
Adenosine Receptor Antagonism: Theophylline, the active component of this compound, blocks adenosine receptors.[3][5] Adenosine has been implicated in bronchoconstriction and inflammation in chronic airway diseases.[5][6]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, particularly HDAC2, which is reduced in the lungs of COPD patients.[7][8] HDACs play a critical role in suppressing the expression of inflammatory genes by deacetylating histones and transcription factors such as NF-κB.[7][9] By restoring HDAC activity, this compound may reduce airway inflammation and potentially reverse corticosteroid resistance observed in COPD.[7][8]
Data Presentation: Effects of this compound in COPD Animal Models
The following tables summarize the quantitative effects of this compound treatment in a rat model of COPD induced by a combination of cigarette smoke and intratracheal lipopolysaccharide (LPS) injection.
Table 1: Effect of this compound on Lung Function in a Rat Model of COPD
| Parameter | Control Group | COPD Group | This compound Group | % Improvement with this compound |
| Peak Expiratory Flow (PEF) | Data not provided | Significantly attenuated vs. Control | Significantly increased vs. COPD | Data not provided |
| Other Lung Function Indices | Data not provided | Significantly attenuated vs. Control | Significantly increased vs. COPD | Data not provided |
Data summarized from Wang S, et al. (2016).[7] The study indicates significant improvement but does not provide specific mean values for comparison.
Table 2: Effect of this compound on Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) of COPD Rats
| Cytokine | Control Group | COPD Group | This compound Group | % Reduction with this compound |
| IL-8 | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
| IL-17 | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
| TNF-α | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
Data summarized from Wang S, et al. (2016).[7] The study indicates significant reduction but does not provide specific mean values for comparison.
Table 3: Effect of this compound on Airway Mucus Production and Inflammatory Markers in Lung Tissue of COPD Rats
| Marker | Control Group | COPD Group | This compound Group | % Reduction with this compound |
| MUC5AC mRNA Expression | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
| MUC5AC Protein Expression | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
| TLR4 mRNA Expression | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
| TLR4 Protein Expression | Data not provided | Significantly increased vs. Control | Significantly decreased vs. COPD | Data not provided |
Data summarized from Wang S, et al. (2016).[7] The study indicates significant reduction but does not provide specific mean values for comparison.
Experimental Protocols
Protocol 1: Induction of COPD in a Rat Model
This protocol describes the establishment of a COPD model in rats using a combination of cigarette smoke exposure and intratracheal lipopolysaccharide (LPS) administration, as detailed by Wang S, et al. (2016).[7]
Materials:
-
Male Sprague-Dawley (SD) rats
-
Cigarettes
-
Lipopolysaccharide (LPS) from E. coli
-
Whole-body smoke exposure chamber
-
Intratracheal instillation device
Procedure:
-
Acclimatization: Acclimatize male SD rats for one week prior to the start of the experiment.
-
Cigarette Smoke Exposure: Expose the rats to cigarette smoke in a whole-body exposure chamber. The duration and frequency of exposure can vary, but a common protocol involves exposure to the smoke of several cigarettes, multiple times a day, for a period of several weeks.[8][9][10]
-
LPS Instillation: On specified days during the smoke exposure period (e.g., day 1 and day 14), intratracheally instill a solution of LPS to induce an inflammatory response that mimics bacterial exacerbations in COPD.[7][11]
-
Model Validation: After the induction period, confirm the development of COPD-like pathology through lung function tests (e.g., measurement of PEF), histological analysis of lung tissue (e.g., for emphysema and airway inflammation), and analysis of inflammatory markers in BALF.[7][12]
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to the established COPD rat model.
Materials:
-
This compound solution (e.g., 5 g/L in normal saline)
-
Oral gavage needles
-
Control vehicle (e.g., normal saline)
Procedure:
-
Group Allocation: Randomly divide the COPD model rats into a treatment group and a control group. A sham control group (no COPD induction) should also be included.
-
Administration:
-
This compound Group: Administer this compound solution orally via gavage once daily. A typical dosage is 5 g/L at a volume of 1 mL/100 g body weight.[7]
-
COPD Control Group: Administer an equivalent volume of the vehicle (normal saline) via oral gavage once daily.[7]
-
Sham Control Group: Administer an equivalent volume of the vehicle (normal saline) via oral gavage once daily.[7]
-
-
Treatment Duration: Continue the treatment for a predefined period (e.g., several weeks).
-
Outcome Assessment: At the end of the treatment period, perform outcome assessments, including lung function tests, collection of BALF for inflammatory cell and cytokine analysis, and collection of lung tissue for histology and molecular analysis (e.g., protein expression of MUC5AC and TLR4).[7]
Conclusion
This compound has demonstrated significant therapeutic potential in animal models of COPD by improving lung function and attenuating airway inflammation and mucus hypersecretion. The detailed protocols and summarized data provided in these application notes serve as a valuable resource for researchers investigating the mechanisms of action and preclinical efficacy of this compound and other PDE inhibitors for the treatment of COPD. Further research in various animal models is warranted to fully elucidate its therapeutic benefits and to explore its potential in combination with other COPD therapies.
References
- 1. Effect of exogenous cAMP and this compound on alveolar and lung liquid clearance in anesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impacts of anti‐inflammatory phosphodiesterase inhibitors on a murine model of chronic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptors as targets for therapeutic intervention in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denitrosylation of HDAC2 by targeting Nrf2 restores glucocorticosteroid sensitivity in macrophages from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of pulmonary fibrosis in mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Establishing an Aminophylline Dose-Response Curve In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a methylxanthine derivative utilized clinically for its bronchodilatory effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the non-selective inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[2][3] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and results in smooth muscle relaxation.[4] Additionally, this compound is known to be a non-selective antagonist of adenosine receptors and exhibits anti-inflammatory properties by modulating cytokine release.[3][5]
These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro. The described assays will enable researchers to quantify the cytotoxic, phosphodiesterase inhibitory, and anti-inflammatory effects of this compound in a controlled laboratory setting.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of this compound's effect on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
Human Bronchial Epithelial Cells (HBECs) or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in serum-free medium. After 24 hours, remove the growth medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell viability).
cAMP Measurement Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment.
Materials and Reagents:
-
Human Airway Smooth Muscle (HASM) cells or other relevant cell line
-
Cell culture medium
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or luminescence-based)
-
Lysis buffer (provided with the kit)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to confluence. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay
This protocol details the in vitro assessment of this compound's ability to inhibit PDE activity.
Materials and Reagents:
-
Purified phosphodiesterase enzyme (e.g., from bovine heart)
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified PDE enzyme, and various concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding cAMP as the substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Convert AMP: Stop the PDE reaction (e.g., by boiling). Add 5'-nucleotidase to convert the AMP produced into adenosine and inorganic phosphate. Incubate for a further 10-20 minutes.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Anti-Inflammatory Assay (Cytokine Release)
This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in RPMI-1640 medium.
-
Treatment: Seed PBMCs into a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HBECs) after 48 hours of exposure.
| This compound Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 92 ± 6.1 |
| 1 | 85 ± 5.5 |
| 5 | 65 ± 7.3 |
| 10 | 48 ± 6.9 |
| 20 | 32 ± 5.4 |
| IC50 (mM) | ~10 |
Table 2: In Vitro Efficacy of this compound.
| Assay | Cell Type/Enzyme | Endpoint | EC50 / IC50 (mM) | Reference |
| PDE Inhibition | Non-selective PDE | Inhibition of cAMP hydrolysis | 0.12 | [2] |
| Anti-inflammatory | Human Monocytes | Inhibition of TNF-α release | ~0.05 - 0.1 | [6] |
| Anti-inflammatory | Human Monocytes | Inhibition of IL-6 release | ~0.03 - 0.1 | [6] |
Visualizations
Signaling Pathway of this compound
Caption: this compound's primary signaling pathways.
Experimental Workflow for Dose-Response Curve Generation
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hyperpolarizing effect of this compound, theophylline, and cAMP on rat diaphragm fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminophilline suppress the release of chemical mediators in treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Aminophylline in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a combination of theophylline and ethylenediamine, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic methods for the routine analysis of this compound in quality control laboratories.
These application notes provide detailed protocols for three validated spectrophotometric methods for the determination of this compound in various pharmaceutical dosage forms: Direct UV-Vis Spectrophotometry, Colorimetric Methods, and Derivative Spectrophotometry.
Method 1: Direct UV-Vis Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. It is a straightforward and rapid technique suitable for the analysis of bulk drug and simple formulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 272 nm | [1] |
| Solvent | Distilled Water | [1] |
| Linearity Range | 5-30 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9996 | [1] |
| Limit of Detection (LOD) | 0.0383 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.1160 µg/mL | [1] |
| Accuracy (Recovery) | 100.82% | [1] |
| Precision (%RSD) | Intraday: 0.1343%, Interday: 0.5926% | [1] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Distilled water (analytical grade)
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.[1]
-
Transfer the weighed standard into a 25 mL volumetric flask.[1]
-
Dissolve in a minimum amount of distilled water and then dilute to the mark with distilled water.[1]
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 5 to 30 µg/mL.[1]
-
Use distilled water as the diluent.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder twenty tablets to determine the average weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the linearity range (e.g., 15 µg/mL).[1]
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at 272 nm.
-
Use distilled water as a blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Topical Aminophylline Formulations in Research
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive guide to the formulation, evaluation, and mechanism of action of topical aminophylline for research into localized fat reduction (lipolysis).
Application Notes
Introduction and Background
This compound, a 2:1 complex of theophylline and ethylenediamine, is a methylxanthine derivative traditionally used as a bronchodilator.[1] In the context of dermatological and cosmetic research, it is investigated for its lipolytic properties. Topical application offers a non-invasive method to target subcutaneous adipose tissue, potentially reducing localized fat and the appearance of cellulite.[2][3] The primary advantage of topical delivery is minimizing systemic absorption and associated side effects, offering a safer alternative to surgical procedures.[2]
Mechanism of Action: Induction of Lipolysis
This compound's lipolytic effect is primarily mediated through two synergistic pathways within adipocytes (fat cells):
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor.[4][5] By blocking PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels.[4][6]
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine A1 and A2 receptors on the surface of adipocytes.[1][4] Adenosine normally inhibits lipolysis; by blocking its action, this compound removes this inhibitory signal.[7]
The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL). Activated HSL, along with other lipases, catalyzes the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released from the adipocyte.[8]
Signaling Pathway Diagram
Data Presentation
Summary of Topical this compound Formulations
The following table summarizes various this compound concentrations and formulations cited in research literature for localized fat reduction.
| This compound Concentration | Formulation Base | Additional Active Ingredients | Application Protocol | Reference |
| 0.5% | Cream | None specified | Twice daily to the waist | [9] |
| 0.5% | Not specified | None specified | 5 times a week for 5 weeks | [2][10] |
| 5.0% | Cream | None specified | Twice daily to the waist for 12 weeks | [2] |
| 1.3x10⁻² M (~0.57%) | Cream | Forskolin (1.2x10⁻⁵ M), Yohimbine (2.5x10⁻⁴ M) | 5 times a week | [2] |
| Not Specified | Lotion | Caffeine, Yohimbe, L-carnitine, Gotu kola | Twice daily for 4 weeks | [2] |
| 0.5% | Cream | Glycyrrhetinic Acid (2.5%) | Twice daily | [11] |
| Not Specified | Cream | Caffeine, L-carnitine, Theophylline, Peptides, Retinol | Once to twice daily | [12][13] |
Summary of Efficacy Data
This table presents quantitative outcomes from in vitro and in vivo studies on topical this compound.
| Study Type | This compound Concentration | Key Outcome | Result | Reference |
| In Vivo (Human) | 5.0% Cream | Waist Circumference Reduction (12 weeks) | 11 ± 1.0 cm (vs. 5.0 ± 0.6 cm for placebo) | [2] |
| In Vivo (Human) | 0.5% Cream | Waist Circumference Reduction (12 weeks) | 11 ± 1.0 cm (vs. 5.0 ± 0.6 cm for control) | [9] |
| In Vivo (Human) | Not Specified | Thigh Girth Reduction (4 weeks) | 1.5 ± 0.77 cm greater reduction on treated thigh vs. untreated thigh | [2] |
| In Vitro (Human Adipocytes) | 10 mM | Lipolytic Activity vs. Cytotoxicity | Maximal lipolytic activity without significant cytotoxic effects | [14] |
| In Vitro (Human Adipocytes) | 15 mM | Cytotoxicity | Marked cytotoxic effects observed | [14] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% this compound Research Cream (100 g)
This protocol describes the preparation of a basic oil-in-water cream suitable for preclinical research.
Materials:
-
This compound, USP grade (0.5 g)
-
Purified Water (69.5 g)
-
Glycerin (5.0 g)
-
Cetyl Alcohol (8.0 g)
-
Stearyl Alcohol (8.0 g)
-
Sodium Lauryl Sulfate (1.0 g)
-
White Petrolatum (8.0 g)
-
Methylparaben (0.025 g) & Propylparaben (0.015 g) (or other suitable preservative system)
-
Heating magnetic stirrer, beakers, glass stirring rods, weighing balance.
Methodology:
-
Aqueous Phase Preparation: In a beaker, combine purified water, glycerin, and sodium lauryl sulfate. Heat to 75°C on a magnetic stirrer and mix until all components are dissolved. Add the this compound powder and stir until a clear solution is formed.
-
Oil Phase Preparation: In a separate beaker, combine cetyl alcohol, stearyl alcohol, white petrolatum, and the parabens. Heat to 75°C and stir until all components are melted and the mixture is uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.
-
Cooling: Continue mixing at a reduced speed and allow the emulsion to cool to room temperature. The cream will thicken as it cools.
-
Final QC: Measure the final weight and calculate the percentage loss. Visually inspect for uniform consistency and measure the pH (target range is typically 8.0-9.0 for this compound stability).
-
Packaging: Store in airtight, light-resistant containers.
Protocol 2: In Vitro Release Testing (IVRT)
IVRT is a standardized method (see USP <1724>) to assess the rate of drug release from a semi-solid formulation.[15][16]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., 0.45 µm Nylon or Polycarbonate)[15]
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Formulated 0.5% this compound cream
-
High-Performance Liquid Chromatography (HPLC) system for theophylline quantification.
Methodology:
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Membrane Mounting: Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor chambers.
-
Sample Application: Accurately weigh and apply a finite dose of the this compound cream (e.g., 100-300 mg) uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[15]
-
Quantification: Analyze the theophylline concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) over time. Plot this data to determine the release rate (slope of the linear portion of the curve).
IVRT Experimental Workflow Diagram
Protocol 3: In Vivo Efficacy Assessment in an Animal Model
This protocol provides a framework for assessing lipolytic efficacy in a suitable animal model, such as swine or rabbits, which have been used for dermatological and lipid metabolism studies.[17][18]
Methodology:
-
Animal Selection and Acclimatization: Select healthy adult animals (e.g., Yucatan mini-pigs). Allow for a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Site Demarcation: On the dorsal side of each animal, demarcate two separate, equally sized treatment areas (e.g., 5 cm x 5 cm).
-
Baseline Measurements: At Day 0, measure the skinfold thickness in the center of each demarcated area using a calibrated caliper.
-
Randomization and Blinding: Randomly assign one site on each animal to receive the active this compound formulation and the other to receive a placebo (vehicle cream without this compound). The study should be blinded.
-
Dosing: Apply a pre-weighed amount of the assigned cream (e.g., 0.5 g) to the corresponding site once daily for the study duration (e.g., 4-8 weeks). Gently rub the formulation into the skin for a consistent period (e.g., 30 seconds).
-
Weekly Measurements: Record the skinfold thickness at each site weekly. Also, monitor for any signs of skin irritation, such as erythema or edema.
-
Data Analysis: At the end of the study, calculate the mean percentage change in skinfold thickness from baseline for both the active treatment and placebo sites. Use appropriate statistical tests (e.g., a paired t-test) to determine if there is a significant difference.
Protocol 4: Stability Assessment of Topical Formulation
Stability testing ensures the formulation maintains its physical, chemical, and microbiological integrity over its shelf life.[19]
Methodology:
-
Sample Preparation: Prepare a single batch of the this compound formulation and divide it into multiple samples, stored in the final intended container.
-
Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).
-
Analytical Tests:
-
Physical Appearance: Visually inspect for changes in color, odor, phase separation, and consistency. The degradation of this compound can sometimes be associated with a color change to yellow.[20]
-
pH Measurement: Measure the pH of a 1% dispersion of the cream in water.
-
Assay for Active Ingredient: Use a validated HPLC method to determine the concentration of this compound. The acceptable limit is typically 90-110% of the label claim.
-
Microbiological Testing: Perform microbial limit tests to ensure the preservative system remains effective.
-
Safety and Research Considerations
-
Local Irritation: The most common side effect reported in studies is minor skin rash or irritation at the application site.[3][10] Researchers should monitor for signs of local intolerance.
-
Systemic Absorption: While topical application is designed to minimize systemic exposure, the potential for absorption exists. Studies have reported undetectable blood levels of this compound after topical use, suggesting a good safety profile.[2]
-
Formulation Stability: this compound can be unstable and degrade, particularly at higher temperatures or in the presence of certain excipients like sugars.[20] Proper formulation and stability testing are critical. The addition of preservatives is important to prevent microbial growth and physical separation of the cream.[21][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The efficacy of topical this compound in local fat reduction: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of topical this compound in local fat reduction: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound/Glycyrrhetinic Acid Cream [novagenix.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential lipolytic regulators derived from natural products as effective approaches to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Modulating lipolysis for nutraceutical and cosmeceutical applications" by Mary Katherine Caruso [repository.lsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. slcompounding.com [slcompounding.com]
- 12. Jan Marini CelluliTx | this compound and Caffeine Thigh Cream [mariniskinsolutions.com]
- 13. jan-marini.co.uk [jan-marini.co.uk]
- 14. KoreaMed [koreamed.org]
- 15. recipharm.com [recipharm.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Heterogeneity and bias in animal models of lipid emulsion therapy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. maxwellsci.com [maxwellsci.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aminophylline Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophylline. Our aim is to help you overcome common challenges related to its solubility in aqueous buffers during your experiments.
Troubleshooting Guide
Our troubleshooting guide is designed to help you resolve specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the buffer. | Acidic Buffer pH: this compound is a salt of theophylline and ethylenediamine and is alkaline. Theophylline, the active component, has low solubility and can precipitate in acidic conditions.[1][2] | Ensure your buffer pH is in the alkaline range, ideally between 8.0 and 9.5, for optimal solubility and stability.[1][3] An optimal pH range of 8.6-9.0 has been suggested for maximum stability.[4][5] |
| The solution becomes cloudy or develops a precipitate over time. | Carbon Dioxide Absorption: Exposure to air allows for the absorption of atmospheric carbon dioxide, which can lower the pH of the solution and cause the less soluble theophylline to precipitate.[2][6] | Prepare solutions using freshly boiled and cooled water (to remove dissolved CO2) or sparge the water with an inert gas like nitrogen.[5] Store the solution in tightly sealed containers. |
| Loss of Ethylenediamine: this compound can gradually lose ethylenediamine upon exposure to air, reducing the solubility of theophylline.[2][6] | If precipitation is observed, the addition of a small amount of ethylenediamine may help to redissolve the precipitate.[1][6] Store solutions in airtight containers.[7] | |
| The solution has a yellow tint. | Degradation in Dextrose Solutions: When this compound is mixed with dextrose-containing solutions, a yellow color may develop over time, especially at elevated temperatures.[8][9] | This color change does not necessarily indicate a loss of potency, as the drug can remain stable for up to 48 hours at room temperature in dextrose solutions.[9] However, for long-term experiments, consider using a different buffer system if the color change is a concern. |
| Light Exposure: this compound is sensitive to light, which can cause degradation and discoloration.[1][2] | Protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[7] | |
| Incomplete dissolution of this compound powder. | Insufficient Solvent or Low Temperature: this compound has a defined solubility limit, and the powder may not fully dissolve if the concentration is too high or the buffer temperature is too low. | The solubility of this compound in water is approximately 50 mg/mL. For higher concentrations, gentle warming of the solution can aid in dissolution.[1][3] Using hot water can help achieve a clear solution.[1][3] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound in the lab.
Q1: What is the optimal pH range for dissolving this compound in an aqueous buffer?
A1: The optimal pH range for dissolving this compound and maintaining its stability is between 8.0 and 9.5.[1][3] For enhanced stability, a pH range of 8.6 to 9.0 is recommended.[4][5] Acidic conditions should be avoided as they can cause the precipitation of theophylline.[1][2]
Q2: How does temperature affect the solubility and stability of this compound?
A2: Higher temperatures can aid in the initial dissolution of this compound powder.[1][3] However, elevated temperatures and exposure to sunlight can accelerate the degradation of this compound over time.[2][8] For long-term storage, refrigeration is often recommended.[7]
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, the ethylenediamine component of this compound itself acts as a solubilizing agent for theophylline.[6][10][11] For research purposes, co-solvents such as dimethyl sulfoxide (DMSO) have been shown to significantly increase the solubility of theophylline.[12] Natural deep eutectic solvents (NADES) have also been explored as effective solubilizing agents.[12]
Q4: How should I store my this compound stock solutions?
A4: this compound solutions should be stored in tightly sealed, light-resistant containers to prevent degradation from carbon dioxide absorption and light exposure.[2][7] For short-term storage, room temperature may be acceptable, but for longer-term stability, refrigeration is advised.[7]
Q5: What are some common buffers and intravenous fluids compatible with this compound?
A5: this compound is compatible with a variety of common intravenous fluids, including:
-
Water for injection[9]
-
0.9% sodium chloride (normal saline)[9]
-
5% dextrose solution[9]
-
Ringer's solution[9]
-
Ringer's lactate solution[9]
Quantitative Data on this compound Stability
The stability of this compound can vary depending on the diluent and storage conditions. The following table summarizes stability data from various studies.
| Diluent | Concentration | Storage Temperature | Stability Duration | Observations | Reference |
| Dextrose-containing solutions | 1 g/L | Refrigerated or Room Temperature | 48 hours | Chemically stable. | [9] |
| Dextrose-containing solutions | 1 g/L | ≥ 35°C | 24 hours | A yellow color may develop, but the active ingredient remains stable. | [9] |
| Normal Saline | Not specified | Room Temperature | At least 48 hours | Stable. | [9] |
| Aminoplasmal 5% | 1 g/L | Up to 45°C | 2 days | Stable. | [8][9] |
| Lipofundin 10% and Total Parenteral Nutrition (TPN) solutions | 1 g/L | 45°C | 12 hours | Stability is reduced in these solutions. | [8][9] |
| Parenteral Nutrition (PN) solutions | Up to 1.5 mg/mL | Room Temperature | 24 hours | Stable. | [13] |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Aqueous Solution
This protocol is adapted from methods designed to enhance the stability of this compound solutions.[5]
Materials:
-
This compound powder
-
High-purity water (e.g., Water for Injection)
-
Disodium edetate (EDTA)
-
Ethylenediamine
-
Inert gas (e.g., nitrogen)
-
Sterile, sealed containers
Procedure:
-
Prepare Carbon Dioxide-Free Water: Boil the high-purity water for at least 15 minutes to remove dissolved carbon dioxide. Allow it to cool to room temperature under a gentle stream of an inert gas like nitrogen to prevent reabsorption of CO2.
-
Initial Dissolution: In a suitable vessel, while continuously protecting the solution with an inert gas, add approximately 80% of the final required volume of the carbon dioxide-free water.
-
Add this compound: While stirring gently to avoid creating a vortex, slowly add the pre-weighed this compound powder to the water.
-
Add Chelating Agent: Once the this compound is dispersed, add disodium edetate to a final concentration of 0.01% to 1.0% (w/v). This will chelate any metal ions that could catalyze degradation.
-
pH Adjustment: Carefully monitor the pH of the solution. Add ethylenediamine dropwise with continuous stirring until the pH of the solution is within the optimal range of 8.6 to 9.0.
-
Final Volume Adjustment: Add the remaining carbon dioxide-free water to reach the final desired volume and mix until the solution is uniform.
-
Storage: Transfer the final solution into sterile, airtight containers, ensuring the headspace is filled with an inert gas before sealing. Store protected from light.
Visualizations
Experimental Workflow for Preparing a Stabilized this compound Solution
Caption: Workflow for preparing a stabilized this compound solution.
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.who.int [cdn.who.int]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. US4073907A - Stabilized this compound solution and process therefor - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of this compound injection in three parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting aminophylline precipitation in intravenous fluids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophylline in intravenous (IV) fluids.
Troubleshooting Guide
Issue: A precipitate has formed in my this compound IV admixture.
This is a common issue that can arise from several factors, primarily related to the physicochemical properties of this compound and the drugs it is mixed with. Follow this guide to identify the potential cause and find a solution.
1. Immediate Steps
-
Do not administer the solution: The presence of particulate matter can be harmful if infused.
-
Quarantine the admixture: Set it aside for further investigation.
-
Document the observation: Note the drugs and diluents used, their concentrations, the order of mixing, temperature, and the approximate time it took for the precipitate to form.
2. Identifying the Cause
The primary cause of this compound precipitation is its alkaline pH. This compound injection has a pH between 8.6 and 9.0.[1] When mixed with acidic drugs or solutions, the pH of the admixture can decrease, causing the less soluble free theophylline to precipitate out of the solution.[2] this compound is a 2:1 complex of theophylline and ethylenediamine; the ethylenediamine increases the solubility of theophylline.[3][4] A drop in pH can disrupt this complex.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its pH important in IV admixtures?
This compound is a combination of theophylline and ethylenediamine, which enhances the solubility of theophylline in water.[3][4] The solution is alkaline, with a pH typically ranging from 8.6 to 9.0.[1] This high pH is crucial for maintaining the drug in solution. When mixed with acidic solutions or drugs, the pH of the admixture can drop, leading to the precipitation of the less soluble theophylline.
Q2: What are the visual signs of this compound precipitation?
Precipitation can manifest as a fine, hazy appearance, cloudiness, or the formation of distinct crystalline particles.[5] The solution may also appear discolored.
Q3: Can I use an in-line filter to administer an this compound solution that has a precipitate?
No. While in-line filters can remove some particulates, they do not address the underlying chemical incompatibility and loss of drug potency. Furthermore, the precipitate can clog the filter. If precipitation is observed, the solution should be discarded.[5]
Compatibility Questions
Q4: Which IV fluids are compatible with this compound?
This compound is generally compatible with the following IV fluids:
-
5% Dextrose in Water (D5W)
-
0.9% Sodium Chloride (Normal Saline)
-
Dextrose-Saline combinations
-
Ringer's Injection
-
Lactated Ringer's Injection
Q5: Which drugs are known to be incompatible with this compound?
Due to its alkaline pH, this compound is incompatible with many acidic drugs. Mixing this compound with these drugs can lead to precipitation. Some common examples include:
-
Ciprofloxacin[6]
-
Ondansetron
-
Dobutamine
-
Verapamil
It is crucial to consult a comprehensive compatibility reference before mixing this compound with any other drug.
Q6: I need to administer this compound and an incompatible drug to the same patient. What should I do?
If two incompatible drugs must be administered, they should be given through separate IV lines. If a single line must be used, it should be thoroughly flushed with a compatible IV fluid (e.g., 0.9% Sodium Chloride) before and after the administration of each drug.
Troubleshooting Scenarios
Q7: I mixed this compound in D5W and it turned yellow. Is it still safe to use?
A yellow discoloration can develop in dextrose-containing solutions, especially when stored at room temperature for extended periods or at elevated temperatures. While the active ingredient may still be stable in the early stages of color change, it is a sign of degradation, and it is best to discard the solution.
Q8: My this compound solution appears cloudy upon exposure to air. Why did this happen?
This compound can degrade upon exposure to air, absorbing carbon dioxide, which can lead to the liberation of free theophylline and a cloudy appearance.[2] Solutions should be prepared just before use and protected from prolonged air exposure.
Data on this compound Compatibility
The following tables summarize the compatibility of this compound with various IV fluids and drugs. This information is intended as a guide; always consult the latest institutional or pharmaceutical guidelines.
Table 1: Compatibility of this compound with Common IV Fluids
| IV Fluid | Compatibility | Notes |
| 5% Dextrose in Water (D5W) | Compatible | May cause a yellow discoloration over time, especially at room temperature. |
| 0.9% Sodium Chloride (NS) | Compatible | Generally a stable admixture. |
| Lactated Ringer's (LR) | Compatible | |
| Dextrose and Saline Combinations | Compatible |
Table 2: Reported Incompatibilities of this compound with Other Drugs
| Incompatible Drug | Observation | Probable Cause |
| Ciprofloxacin | Precipitate forms within 4 hours of mixing.[6] | pH reduction by the acidic ciprofloxacin solution leads to theophylline precipitation. |
| Ondansetron | Incompatible | pH-dependent incompatibility.[7][8] |
| Dobutamine | Incompatible | Chemical incompatibility. |
| Verapamil | Immediate precipitation. | Significant pH difference; verapamil is acidic. |
| Clindamycin | Immediate precipitation.[6] | Chemical incompatibility. |
Experimental Protocols
Protocol 1: Visual Inspection of this compound Admixtures
Objective: To visually assess for the presence of particulate matter in an this compound IV admixture.
Materials:
-
Prepared this compound admixture in a transparent container (e.g., IV bag, vial).
-
A well-lit inspection station with a black and a white background.
-
Magnifying glass (optional).
Procedure:
-
Gently swirl the container to ensure the solution is homogenous. Avoid introducing air bubbles.
-
Hold the container against the white background and carefully inspect for any dark particles or fibers.
-
Hold the container against the black background and inspect for any light-colored particles or haziness.
-
Slowly invert the container and observe for any settling of particles.
-
Record all observations, including the color and clarity of the solution and the presence, size, and nature of any particulate matter.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To determine the concentration and stability of this compound in an IV admixture over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to be compatible with the column and analyte.
-
This compound reference standard.
-
Prepared this compound admixture samples.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound admixture. Filter the sample through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 272 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of the initial this compound concentration remaining at each time point to assess stability. A loss of more than 10% is generally considered significant.
-
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: The effect of pH on this compound stability.
References
- 1. chembk.com [chembk.com]
- 2. cdn.who.int [cdn.who.int]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY) | bioRxiv [biorxiv.org]
- 6. Compatibility of ciprofloxacin injection with selected drugs and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. Chemical stability of ondansetron hydrochloride with other drugs in admixtures via parenteral; a review [redalyc.org]
Technical Support Center: Aminophylline Solution Stability
This guide provides technical support for researchers, scientists, and drug development professionals working with aminophylline solutions. It addresses common questions and troubleshooting scenarios related to the effect of pH on the stability of these solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability pH-dependent?
This compound is a 2:1 complex of theophylline and ethylenediamine. Theophylline is the active bronchodilator but is only sparingly soluble in water. Ethylenediamine is added to increase the aqueous solubility of theophylline.[1][2][3] The stability of this complex is highly dependent on pH because:
-
Theophylline Solubility: Theophylline is a weak acid and is more soluble in alkaline conditions. If the pH of the solution becomes too acidic, the ethylenediamine is neutralized, and the less soluble theophylline can precipitate out.[2][4]
-
Ethylenediamine Volatility: Upon exposure to air, this compound solutions can absorb atmospheric carbon dioxide. This forms carbonic acid, which lowers the solution's pH and can lead to the liberation of free theophylline.[2] Ethylenediamine can also be gradually lost through exposure to air.[2]
Q2: What is the optimal pH range for this compound solution stability?
For concentrated this compound injections, the optimal pH is typically maintained between 8.6 and 9.0 to ensure the complex remains solubilized and stable.[5][6] While the drug can be relatively stable in dilute intravenous solutions over a wider pH range (e.g., 3.5 to 8.6), stability can be compromised in solutions with a pH substantially less than 8.[1]
Q3: What are the primary degradation pathways for theophylline?
Theophylline, the active component of this compound, primarily degrades through N-demethylation and oxidation. This process can lead to the formation of metabolites such as 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine.[7][8][9][10][11]
Caption: Simplified degradation pathway of theophylline.
Troubleshooting Guide
Issue 1: I observe a precipitate or cloudiness in my this compound solution.
-
Possible Cause: The pH of the solution has likely dropped. This is often due to the absorption of carbon dioxide from the air, which neutralizes the ethylenediamine and causes the poorly soluble theophylline to precipitate.[2]
-
Troubleshooting Steps:
-
Measure the current pH of the solution using a calibrated pH meter.
-
If the pH is below 8.0, it can be carefully adjusted back to the 8.6-9.0 range by adding a small amount of ethylenediamine.[6][12]
-
To prevent recurrence, store this compound solutions in tightly closed containers with minimal headspace or under an inert gas like nitrogen.[2][6]
-
-
Possible Cause 2: Incompatibility with another drug in an admixture. This compound is alkaline and can cause the precipitation of acidic drugs. For example, mixing with verapamil hydrochloride (pH ~4.1-4.4) will cause immediate precipitation of verapamil.[13]
-
Troubleshooting Steps:
Caption: Troubleshooting logic for this compound solution precipitation.
Issue 2: The this compound solution has turned yellow.
-
Possible Cause: This is often observed when this compound is mixed in dextrose-containing solutions. The yellowing may intensify with time and at higher temperatures (room temperature or above).[14][15]
-
Troubleshooting Steps:
-
While a slight yellow tinge may not always indicate a significant loss of potency, it signifies that a chemical reaction has occurred.[15]
-
It is best practice to prepare these admixtures fresh and use them promptly.
-
For storage longer than a few hours, refrigeration is recommended to slow the degradation process.[14]
-
If significant color change is observed, it is advisable to discard the solution and prepare a new one.
-
Data & Protocols
Data Presentation
Table 1: Stability of this compound in Common Intravenous Solutions
| Intravenous Solution | Concentration | Storage Condition | Stability Duration | Observations |
| 0.9% Sodium Chloride | 1.0 mg/mL | Room Temperature | At least 48 hours | Stable.[14] |
| 5% Dextrose (D5W) | 1.0 mg/mL | Room Temperature | Chemically stable for 48 hours | A yellow tinge may appear after 24-48 hours.[14][15] |
| Parenteral Nutrition (PN) | 0.25-1.50 mg/mL | Room Temperature | At least 24 hours | Stable.[16][17] |
| Lipofundin 10% / TPN | 1 g/L | 45°C | Only 12 hours | Reduced stability at higher temperatures.[14][15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for determining the stability of this compound in solution.
-
Objective: To quantify the concentration of theophylline in the presence of its degradation products.
-
Materials & Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dilute Sulfuric Acid or other suitable buffer
-
Water (HPLC grade)
-
This compound reference standard
-
Theophylline reference standard
-
-
Chromatographic Conditions (Example): [18]
-
Column: C18 (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Mixture of dilute H₂SO₄ and methanol (e.g., 60:40 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 264 nm
-
Run Time: 10 minutes
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound or theophylline reference standard in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound test solution with the mobile phase to a concentration within the calibration range.
-
Forced Degradation (for method validation): Expose the this compound solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the theophylline concentration in the samples by comparing the peak area to the calibration curve. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main theophylline peak.[18]
-
Caption: Experimental workflow for HPLC stability testing.
References
- 1. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. US4073907A - Stabilized this compound solution and process therefor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN115869246A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of this compound injection in three parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of this compound and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for aminophylline to ensure potency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of aminophylline to ensure its potency and stability for experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound in a laboratory setting.
Q1: I noticed a precipitate in my this compound injection solution upon receipt/after storage. What should I do?
A1: Do not use the injection if crystals have separated.[1][2] Precipitation of theophylline, a component of this compound, can occur. This indicates that the solution is no longer stable or suitable for use. The formation of crystals can be due to exposure to carbon dioxide or improper pH levels. This compound solutions should be stored in single-dose containers from which carbon dioxide has been excluded, preferably of Type I glass, and protected from light.[1]
Q2: The color of my this compound powder/solution has changed to yellow. Is it still usable?
A2: A change in color from white to yellow, particularly in the presence of glucose and lactose or upon exposure to sunlight and higher temperatures, is an indicator of degradation.[3] If your this compound mixture or solution, especially those containing dextrose, develops a yellow tinge, it is recommended not to use it as its potency may be compromised.[3]
Q3: My this compound solution has a strong ammoniacal odor. Is this normal?
A3: A slight ammoniacal odor is normal for this compound, which is a complex of theophylline and ethylenediamine.[4][5] Upon exposure to air, this compound can gradually lose ethylenediamine and absorb carbon dioxide, which can liberate free theophylline.[5] This may intensify the odor. However, a very strong odor, especially when accompanied by other signs of degradation like discoloration or precipitation, warrants caution. Always ensure the container is tightly sealed when not in use.[4][6]
Q4: I need to dilute my this compound for an experiment. What are the compatible diluents and how long will the diluted solution be stable?
A4: this compound is compatible with several intravenous solutions, including water for injection, normal saline (0.9% sodium chloride), and 5% dextrose solutions.[7] Diluted solutions in dextrose-containing solutions are generally stable for 48 hours when stored at room temperature or under refrigeration.[7][8] In normal saline, stability is maintained for at least 48 hours at room temperature.[7] However, it's crucial to note that at higher temperatures (35°C or above), this compound in dextrose solutions may yellow after 24 hours, even if the active ingredient remains stable.[7] For specialized solutions like aminoplasmal 5%, the drug is stable for 2 days at temperatures up to 45°C, but in lipofundin 10% and total parenteral nutrition solutions, stability is reduced to only 12 hours at 45°C.[3][7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
A1: this compound powder should be preserved in tight containers to protect it from air and moisture.[4][9] It should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6] It is also crucial to protect it from direct sunlight.[3][6]
Q2: How should this compound injection solutions be stored?
A2: this compound injection solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.[10][11] The injection should be stored in its carton until time of use.[10][12] It is important to prevent freezing.[2]
Q3: What are the signs of this compound degradation?
A3: Signs of degradation include the formation of crystals in solutions, a change in color from white to yellowish, and a strong ammoniacal odor.[1][3] Exposure to air can lead to the absorption of carbon dioxide and the liberation of free theophylline, which is less soluble.[5][13]
Q4: What is the shelf life of this compound?
A4: The shelf life of unopened this compound injection is typically 3 years (36 months).[14] However, once diluted, the stability varies depending on the diluent and storage temperature (see Troubleshooting Q4). Always refer to the manufacturer's expiration date on the packaging.
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various conditions.
| Formulation/Mixture | Storage Temperature | Storage Conditions | Duration of Stability | Observations |
| This compound Powder | 5°C, Room Temp (27±3°C), 45°C | In presence of glucose and lactose | Degradation increases with temperature | Intense degradation, color change to yellow[3] |
| This compound Powder | Room Temperature | Exposure to direct sunlight | Degradation observed | Color change[3] |
| This compound Injection (1 g/L) | 5°C, 27±3°C, 45°C | In various intravenous fluids (water for injection, dextrose, normal saline, etc.) | 2 days | Stable and physically compatible[3] |
| This compound Injection (1 g/L) in Dextrose | Room Temperature, 45°C | --- | After 2 days | Yellow tinge appears[3] |
| This compound Injection in Lipofundin 10% and TPNS | 45°C | --- | 12 hours | Stable for a shorter duration[3] |
| Diluted this compound Solutions | Room Temperature or Refrigerated | In dextrose-containing solutions | 48 hours | Chemically stable[7][8] |
| This compound in Dextrose Solutions | ≥35°C | --- | After 24 hours | May develop a yellow color[7] |
| This compound in Normal Saline | Room Temperature | --- | At least 48 hours | Stable[7] |
Experimental Protocols
Protocol 1: Potency Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This method is used for the simultaneous determination of this compound and other compounds in pharmaceutical formulations.[15]
1. Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- Ultrasphere C18 column or equivalent.
2. Reagents and Materials:
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Diethylamine aqueous solution (0.25% v/v)
- This compound reference standard
- Water (HPLC grade)
3. Chromatographic Conditions:
- Mobile Phase: Dichloromethane:Methanol:0.25% (v/v) Diethylamine aqueous solution (20:60:20, v/v/v)[15]
- Flow Rate: 1 mL/min[15]
- Detection Wavelength: 264 nm[15]
- Column Temperature: Ambient
4. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., within the range of 125-750 µg/mL).[15]
5. Sample Solution Preparation:
- For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a specific amount of this compound to a volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution before injection.
- For injections, dilute an accurately measured volume of the injection with the mobile phase to achieve a concentration within the calibration range.
6. Procedure:
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas for the this compound peak.
- Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Protocol 2: Spectrophotometric Determination of this compound
This is a simpler, alternative method for determining this compound concentration.[16][17]
1. Instrumentation:
- UV-Vis Spectrophotometer
2. Reagents and Materials:
- This compound reference standard
- Distilled water
- Boric acid (for specific methods)[16]
3. Standard Solution Preparation:
- Prepare a stock solution of this compound reference standard in distilled water (e.g., 2500 µg/mL).[17]
- Prepare a series of working standards by diluting the stock solution to obtain a range of concentrations (e.g., 5-35 µg/mL).[17]
4. Sample Solution Preparation:
- Prepare the sample solution in distilled water to obtain a theoretical concentration within the range of the standard curve.
5. Procedure:
- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (around 272 nm for this compound in water).[17]
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for observed issues with stored this compound.
Caption: Simplified degradation pathway of this compound under improper storage conditions.
References
- 1. This compound Injection [drugfuture.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. cdn.who.int [cdn.who.int]
- 6. dev-american-regent-10.useast01.umbraco.io [dev-american-regent-10.useast01.umbraco.io]
- 7. droracle.ai [droracle.ai]
- 8. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. globalrph.com [globalrph.com]
- 12. drugs.com [drugs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 15. HPLC determination of this compound, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel spectrophotometric method for the determination of this compound with boric acid in pharmaceutical and mixed serum samples [pubmed.ncbi.nlm.nih.gov]
- 17. ijmca.com [ijmca.com]
potential drug interactions with aminophylline in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with aminophylline.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions with this compound?
A1: Drug interactions with this compound, a combination of theophylline and ethylenediamine, primarily involve the metabolism of theophylline. Theophylline is extensively metabolized in the liver, mainly by the cytochrome P450 1A2 (CYP1A2) isoenzyme. Therefore, co-administration of drugs that inhibit or induce CYP1A2 can significantly alter theophylline plasma concentrations, leading to potential toxicity or therapeutic failure. Additionally, pharmacodynamic interactions can occur, where co-administered drugs produce additive or synergistic effects with this compound.
Q2: Which drugs are known to significantly increase this compound (theophylline) levels?
A2: Drugs that inhibit CYP1A2 can significantly increase theophylline levels. Notable examples include certain fluoroquinolone antibiotics (e.g., ciprofloxacin), macrolide antibiotics (e.g., erythromycin), and other medications like cimetidine and fluvoxamine.[1] Co-administration of these drugs can lead to a decreased clearance and increased half-life of theophylline, elevating the risk of toxicity.
Q3: Which drugs are known to significantly decrease this compound (theophylline) levels?
A3: Drugs that induce CYP1A2 can decrease theophylline levels by accelerating its metabolism.[2] This can result in sub-therapeutic concentrations and reduced efficacy. Common CYP1A2 inducers include rifampicin, phenobarbital, and carbamazepine.[2][3][4][5] Cigarette smoking also induces CYP1A2 and can significantly increase theophylline clearance.
Q4: Are there significant pharmacodynamic interactions with this compound?
A4: Yes, a clinically important pharmacodynamic interaction occurs with beta-2-adrenergic agonists (e.g., salbutamol, albuterol). Both this compound and beta-2-agonists can cause a decrease in serum potassium levels (hypokalemia).[6][7] Concurrent use can potentiate this effect, increasing the risk of cardiac arrhythmias.[6][8]
Troubleshooting Guides for Co-Administration Experiments
Issue 1: Unexpectedly high theophylline plasma concentrations in an in vivo study.
-
Possible Cause: Co-administration of a CYP1A2 inhibitor.
-
Troubleshooting Steps:
-
Review all co-administered compounds for their potential to inhibit CYP1A2.
-
If a known inhibitor was used, a reduction in theophylline clearance is expected. The table below summarizes the expected quantitative impact of some common inhibitors.
-
Consider conducting an in vitro study using human liver microsomes to confirm the inhibitory potential of the co-administered drug on theophylline metabolism.
-
Issue 2: Sub-therapeutic theophylline levels observed despite standard dosing.
-
Possible Cause: Co-administration of a CYP1A2 inducer.
-
Troubleshooting Steps:
-
Verify if any of the co-administered drugs are known CYP1A2 inducers (e.g., rifampicin, phenobarbital).
-
The table below provides quantitative data on the expected increase in theophylline clearance with common inducers.
-
An in vivo study with a pre-treatment period with the suspected inducer can confirm its effect on theophylline pharmacokinetics.
-
Issue 3: Observation of cardiac arrhythmias or severe muscle weakness in animal subjects.
-
Possible Cause: Potentiated hypokalemia due to co-administration with a beta-2-agonist.
-
Troubleshooting Steps:
-
Monitor serum potassium levels in all experimental groups.
-
If a beta-2-agonist is co-administered, anticipate a more pronounced decrease in potassium levels.
-
Ensure appropriate electrolyte monitoring and supplementation protocols are in place for the study.
-
Quantitative Data from Co-Administration Studies
Table 1: Effects of CYP1A2 Inhibitors on Theophylline Pharmacokinetics
| Interacting Drug | Change in Theophylline Clearance | Change in Theophylline Half-life | Reference(s) |
| Ciprofloxacin | ↓ 19-32% | ↑ | [9] |
| Erythromycin | ↓ (from 62 to 53 ml/min) | ↑ (from 7.1 to 7.7 h) | [2] |
Table 2: Effects of CYP1A2 Inducers on Theophylline Pharmacokinetics
| Interacting Drug | Change in Theophylline Clearance | Change in Theophylline AUC | Reference(s) |
| Rifampicin | ↑ 45-47.65% | ↓ 18% | [3][8][9] |
| Phenobarbital | ↑ ~34% | ↓ | [4] |
| Carbamazepine | - | ↓ 29% (of Carbamazepine) |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of a Potential CYP1A2 Inhibitor (e.g., Ciprofloxacin) on Theophylline Pharmacokinetics
-
Study Design: A randomized, crossover study in healthy human volunteers or an appropriate animal model.
-
Phase 1 (Baseline):
-
Administer a single oral or intravenous dose of this compound (theophylline).
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Analyze plasma samples for theophylline concentrations using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), time to Cmax (Tmax), clearance (CL), and elimination half-life (t1/2).
-
-
Washout Period: A sufficient period to ensure complete elimination of theophylline.
-
Phase 2 (Interaction):
-
Administer the potential inhibitor (e.g., ciprofloxacin 500 mg twice daily) for a sufficient duration to achieve steady-state concentrations (e.g., 3-5 days).[3]
-
On the last day of inhibitor administration, co-administer the same single dose of this compound as in Phase 1.
-
Repeat the blood sampling and pharmacokinetic analysis as described in Phase 1.
-
-
Data Analysis: Compare the pharmacokinetic parameters of theophylline with and without the co-administered drug to determine the extent of the interaction.
Protocol 2: In Vitro Assessment of Theophylline Metabolism Inhibition
-
System: Human liver microsomes (HLMs) or recombinant human CYP1A2 enzyme.
-
Incubation:
-
Prepare an incubation mixture containing HLMs or recombinant CYP1A2, a NADPH-generating system, and theophylline at various concentrations.
-
In separate incubations, include the potential inhibitor at a range of concentrations.
-
Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.
-
-
Analysis:
-
Terminate the reaction at specific time points by adding a stopping solution (e.g., acetonitrile).
-
Analyze the formation of theophylline's primary metabolite (e.g., 1,3-dimethyluric acid) using LC-MS/MS.
-
-
Data Analysis: Determine the IC50 (inhibitor concentration causing 50% inhibition) and the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the rate of metabolite formation in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
Caption: Theophylline metabolism via CYP1A2 and points of drug interaction.
Caption: Theophylline's mechanism of action via phosphodiesterase inhibition.
Caption: Theophylline as an adenosine receptor antagonist.
Caption: Synergistic effect of this compound and beta-2-agonists on serum potassium.
Caption: General experimental workflow for investigating drug-drug interactions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampicin is only a weak inducer of CYP1A2-mediated presystemic and systemic metabolism: studies with tizanidine and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aminophylline Chemical Stability and Light Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of light exposure on the chemical stability of aminophylline. This compound, a combination of theophylline and ethylenediamine, is known to be sensitive to light, and understanding its degradation profile is critical for ensuring its therapeutic efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a light-sensitive drug.[1][2] Exposure to light, particularly direct sunlight and UV radiation, can lead to its degradation.[3][4] It is recommended to protect this compound from light during storage and handling.[1][2][5]
Q2: What are the visible signs of this compound degradation due to light exposure?
A2: A common sign of degradation is a change in color of the this compound powder or solution. Upon exposure to light, especially in the presence of excipients like glucose and lactose, this compound can change from white to yellow.[3] Solutions may also develop a yellow tinge.[3]
Q3: How should I store this compound to protect it from light?
A3: To ensure its stability, this compound should be stored in its original carton until the time of use to protect it from light.[1][2][6] Storage should be at a controlled room temperature between 20°C to 25°C (68° to 77°F).[4][6]
Q4: What happens when this compound is exposed to light in the presence of other substances?
A4: The degradation of this compound can be intensified in the presence of certain substances. For instance, the degradation is more pronounced when mixed with excipients such as glucose and lactose.[3] Additionally, in the presence of photosensitizers like riboflavin and light, reactive oxygen species (ROS) can be generated, which can lead to the oxidation of this compound.
Q5: What are the known degradation products of this compound upon light exposure?
A5: this compound is a 2:1 complex of theophylline and ethylenediamine. Theophylline is known to be relatively stable under direct photolysis, but its degradation can be induced by hydroxyl radicals. A known degradation product of theophylline under such conditions is 1,3-dimethyluric acid. The photodegradation of ethylenediamine is less well-documented in this context, but it is generally susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing of this compound Powder or Solution | Exposure to light, possibly in the presence of incompatible excipients (e.g., lactose, glucose).[3] | Discard the discolored product. Review storage procedures to ensure adequate light protection. Verify the compatibility of all excipients used in the formulation. |
| Inconsistent Analytical Results (e.g., HPLC Assay) | Degradation of the sample due to light exposure during preparation or analysis. | Prepare and analyze samples under low-light conditions or using amber glassware. Ensure the analytical method is stability-indicating and can separate this compound from its degradation products. |
| Loss of Potency in a Formulation | Inadequate protection from light during manufacturing, storage, or administration. | Review the entire process for potential light exposure points. Implement light-protective measures such as using amber containers, opaque packaging, or light-shielding during administration.[5] |
| Precipitation in Intravenous Solutions | Although not directly caused by light, pH changes resulting from degradation could potentially affect solubility. | Visually inspect solutions for particulate matter before use. If precipitation is observed, do not use the solution. Investigate the pH of the solution to see if it has deviated from the acceptable range. |
Quantitative Data on this compound Degradation
The following table summarizes the available quantitative data on the degradation of this compound under photolytic stress. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions.
| Drug(s) | Stress Condition | Degradation (%) | Reference |
| This compound | Photolytic stress (direct sunlight for 8 hours) | 5.44% | [7] |
| Chlorpheniramine Maleate (in combination with this compound) | Photolytic stress (direct sunlight for 8 hours) | 3.59% | [7] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Drug Substance (as per ICH Q1B Guidelines)
This protocol outlines the general procedure for testing the photostability of the this compound drug substance.
1. Sample Preparation:
- Place a sufficient amount of this compound powder in a thin layer in a suitable container (e.g., petri dish).
- Prepare a "dark" control sample by wrapping an identical container with aluminum foil to protect it from light.
2. Light Exposure:
- Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- The light source can be an artificial daylight fluorescent lamp combined with a UV-A lamp or a xenon lamp.
3. Sample Analysis:
- At appropriate time intervals, withdraw samples and analyze them for degradation.
- Use a validated stability-indicating HPLC method to determine the remaining amount of this compound and to detect any degradation products.
- Compare the results of the light-exposed samples with the dark control to determine the extent of photodegradation.
4. HPLC Method Example:
- Column: C18 (5 µm, 250 x 4.6 mm)
- Mobile Phase: Dilute H₂SO₄:Methanol (60:40 v/v)
- Flow Rate: 1.5 mL/min
- Detection: UV at 264 nm
- Note: This is an example method and may require optimization.[7]
Protocol 2: Forced Degradation Study - Photolysis
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).
2. Exposure to Light:
- Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 8-48 hours).[7] The light intensity should be monitored and recorded (e.g., 70,000-80,000 lux).
- Simultaneously, keep a control sample of the same solution protected from light.
3. Analysis:
- Analyze the exposed and control samples using an appropriate analytical technique, such as HPLC-UV or LC-MS.
- Compare the chromatograms to identify the peaks corresponding to the degradation products.
- If using LC-MS, analyze the mass spectra of the degradation product peaks to aid in their identification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment [mdpi.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
avoiding common interferences in aminophylline HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in aminophylline HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound HPLC analysis?
A1: Common sources of interference in this compound HPLC analysis include:
-
Degradation products: this compound can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress, leading to extra peaks in the chromatogram.[1][2]
-
Excipients: Pharmaceutical formulations contain various inactive ingredients (excipients) that may co-elute with this compound or its active component, theophylline, causing interference.[3][4]
-
Theophylline impurities: Theophylline itself, the active component of this compound, may have related impurities from its synthesis.
-
Carryover from previous injections (Ghost Peaks): Residuals from previous samples can elute in subsequent runs, appearing as unexpected peaks.[5][6][7][8]
-
Mobile phase contamination: Impurities in the solvents or improper mobile phase preparation can introduce interfering peaks.[5][6]
Q2: My this compound peak is tailing. What are the possible causes and how can I fix it?
A2: Peak tailing for this compound, an amine-containing compound, is a common issue in reversed-phase HPLC.[9][10] The primary causes and their solutions are outlined below:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of this compound, causing peak tailing.[9][10]
-
Solution: Lower the mobile phase pH to protonate the silanol groups and reduce interaction. A pH around 2.8-3.0 is often effective.[9] Be mindful of the column's pH stability.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, peak shape can be poor.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10][11]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[10][12][11]
Q3: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What should I do?
A3: Ghost peaks are extraneous peaks that can originate from various sources. A systematic approach is necessary to identify and eliminate them.[5][6][7][8]
-
Identify the Source:
-
Blank Injection: Run a blank injection (mobile phase as the sample). If the ghost peak is present, the source is likely the mobile phase or the HPLC system.[5]
-
No Injection: Run a gradient without an injection. If the peak is still present, it points towards contamination in the mobile phase or system.[5]
-
Isolate Components: To isolate the source, systematically bypass components of the HPLC system (e.g., autosampler, column) where possible.[7]
-
-
Common Causes and Solutions:
-
Mobile Phase Contamination: Impurities in the solvents, especially water, or bacterial growth can cause ghost peaks.[6]
-
Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. Filter the mobile phase before use.[6]
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Flush the column with a strong solvent between runs.
-
-
System Contamination: Contaminants can accumulate in the injector, seals, or tubing.[5][6]
-
Troubleshooting Guides
Issue: Poor Resolution Between this compound and Degradation Products
If you are not achieving adequate separation between the main this compound peak and peaks from its degradation products, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Action: Vary the ratio of your organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. A slight change can significantly impact resolution.[9]
-
Example: If using a methanol:buffer mobile phase, try adjusting the ratio from 40:60 to 35:65 or 45:55.
-
-
Check Column Condition:
-
Action: Ensure your column has not lost efficiency. Check the theoretical plates and peak symmetry from a previous standard run.
-
Protocol: If the column is suspected, wash it with a strong solvent. For reversed-phase columns, this could be a sequence of water, isopropanol, and then the mobile phase.
-
-
Adjust Mobile Phase pH:
-
Action: The pH of the mobile phase can affect the ionization state of both this compound and its degradation products, thus altering their retention times.[9]
-
Protocol: Prepare the mobile phase with slightly different pH values (e.g., ± 0.2 pH units) and observe the effect on separation.
-
-
Change Column Chemistry:
-
Action: If the above steps do not yield satisfactory results, the column chemistry may not be suitable for the separation.
-
Protocol: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different end-capping to alter the selectivity.[9]
-
Issue: Interference from Pharmaceutical Excipients
Excipients in tablets, syrups, or injections can interfere with the this compound peak.
Logical Diagram for Interference Identification:
Caption: Logic for identifying excipient interference.
Procedure to Confirm Interference:
-
Prepare a Placebo Sample: Prepare a sample containing all the excipients in the formulation but without the active pharmaceutical ingredient (API), this compound.[1]
-
Analyze the Placebo: Run the placebo sample using the same HPLC method.
-
Compare Chromatograms: Compare the chromatogram of the placebo with that of a standard solution of this compound. If a peak appears in the placebo chromatogram at the same retention time as this compound, this confirms excipient interference.[1]
Solutions for Excipient Interference:
-
Method Development: Modify the HPLC method (mobile phase, gradient, column) to resolve the this compound peak from the interfering excipient peak.
-
Sample Preparation: Employ a sample preparation technique, such as solid-phase extraction (SPE), to remove the interfering excipient before HPLC analysis.
Experimental Protocols
Forced Degradation Studies Protocol
To identify potential degradation products, forced degradation studies are essential.[1]
-
Acid Degradation:
-
Dissolve a known concentration of this compound in a solution of 1.0 M HCl.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 1-20 hours).[1]
-
Neutralize the solution with an equivalent amount of NaOH before injection.
-
-
Base Degradation:
-
Dissolve a known concentration of this compound in a solution of 1.0 M NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.[1]
-
Neutralize the solution with an equivalent amount of HCl before injection.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of hydrogen peroxide (e.g., 10% H₂O₂).
-
Keep the solution at room temperature for a specified period.[1]
-
-
Thermal Degradation:
-
Store a solid sample or a solution of this compound at an elevated temperature (e.g., 60°C) for several hours.[1]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for a specified duration (e.g., 8 hours).[1]
-
Data Presentation
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Reagent/Condition | Degradation (%) | Retention Times of Major Degradation Peaks (min) |
| Acidic | 1.0 M HCl | ~0.7%[1] | 2.54[1] |
| Basic | 1.0 M NaOH | ~7.4%[1] | 1.25, 1.53, 2.52[1] |
| Oxidative | 10% H₂O₂ | ~5.9%[1] | 1.15, 1.51, 2.56, 4.23[1] |
| Thermal | 60°C | ~7.4%[1] | 1.41, 1.53, 2.52[1] |
| Photolytic | Sunlight | Not specified | 2.50[1] |
Data is compiled from a study on a combined formulation of this compound and chlorpheniramine maleate and should be used as a general guide.[1] Actual degradation and retention times will depend on the specific chromatographic conditions.
References
- 1. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of this compound and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Ghost Peaks in HPLC Effective Guidance 2024 - PharmaeliX [pharmaelix.com]
- 7. hplc.eu [hplc.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Aminophylline and Dextrose Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of aminophylline in the presence of dextrose solutions.
Frequently Asked Questions (FAQs)
Q1: Is it safe to co-administer this compound in dextrose solutions?
A1: Yes, this compound can be safely diluted in 5% dextrose solutions for intravenous administration.[1] However, it is crucial to be aware of potential incompatibilities and degradation patterns.
Q2: I've observed a yellow discoloration in my this compound-dextrose solution. What causes this, and is the drug still effective?
A2: The yellowing of this compound-dextrose admixtures is a known phenomenon, particularly when stored at room temperature or higher for extended periods.[2][3] This color change is primarily due to the degradation of dextrose into 5-hydroxymethylfurfural (HMF) and subsequent reactions, which can be intensified by the alkaline nature of this compound solutions.[3] Studies have shown that despite the color change, the concentration of this compound remains stable for up to 48 hours at room temperature or under refrigeration, suggesting the drug's therapeutic efficacy is maintained within this timeframe.[3]
Q3: What factors can accelerate the degradation and discoloration of this compound-dextrose mixtures?
A3: The degradation is significantly influenced by:
-
Temperature: Higher temperatures accelerate the degradation of dextrose and the subsequent discoloration. A yellow tinge can appear after 24 hours at 35°C and within 6 hours at 55°C.[3]
-
Time: The longer the solution is stored, the more likely and intense the discoloration will be.
-
Light Exposure: Exposure to sunlight can contribute to the degradation of this compound.[2]
Q4: Are there any visible signs of this compound degradation other than discoloration?
A4: Besides a yellow tint, you should visually inspect the solution for any particulate matter or crystallization.[1] Do not use the solution if any crystals have separated.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellow Discoloration of the Solution | Degradation of dextrose to 5-hydroxymethylfurfural (HMF), accelerated by temperature and the alkaline pH of the this compound solution. | - If within 48 hours of preparation and stored at room temperature or refrigerated, the solution is likely safe to use as this compound concentration is stable.[3]- For future preparations, consider storing the admixture under refrigeration if not for immediate use.- If the discoloration is significant or occurs rapidly, prepare a fresh solution. |
| Precipitation or Crystal Formation | Incompatibility with other drugs in the admixture or pH shifts. This compound is alkaline and can precipitate in acidic conditions. | - Do not use the solution.- this compound should be added separately to the intravenous solution and not mixed in a syringe with other drugs.[1]- Avoid mixing with alkali-labile drugs such as epinephrine HCl, norepinephrine bitartrate, and penicillin G potassium.[1] |
| Unexpected HPLC Results (e.g., additional peaks) | Formation of degradation products. The yellow-colored solutions have been shown to exhibit additional peaks in HPLC analysis.[3] | - These additional peaks may correspond to HMF and other dextrose degradation products.- Ensure your analytical method is validated to separate this compound from these potential degradants. |
Data Presentation
Table 1: Stability of this compound in 5% Dextrose Solution
| Temperature | Time | Observation | This compound Concentration |
| Refrigerated (5°C) | 48 hours | No color change | Stable |
| Room Temperature (25°C) | 48 hours | Yellow color may develop | Stable[3] |
| 35°C | 24 hours | Yellow color develops | Stable[3] |
| 55°C | 6 hours | Yellow color develops | Stable[3] |
Table 2: Quantitative Analysis of this compound in 5% Glucose Solution
| Time (hours) | Remaining this compound Content (%) |
| 0 | 100 |
| 2 | 95.0 - 105.0[4] |
| 6 | 95.0 - 105.0[4] |
| 24 | 95.0 - 105.0[4] |
| 48 | 95.0 - 105.0[4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound in Dextrose Solution
This protocol is a general guideline based on published methods and should be validated for your specific experimental conditions.
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dilute the this compound-dextrose admixture with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the this compound peak.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Forced Degradation Studies (as per ICH guidelines):
-
Acid/Base Hydrolysis: Expose the this compound-dextrose solution to acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) conditions.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
Analyze the stressed samples using the validated HPLC method to ensure the method can separate the this compound peak from any degradation product peaks.
-
Visualizations
Caption: Degradation Pathway of this compound in Dextrose Solution.
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Decision Tree for this compound-Dextrose Admixtures.
References
- 1. droracle.ai [droracle.ai]
- 2. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiochemical properties of this compound-dextrose injection admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rapid method for the simultaneous determination of this compound, doxofylline, bromhexine, and ambroxol by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis: Aminophylline vs. Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of aminophylline and theophylline, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances between these two closely related xanthine derivatives.
Executive Summary
This compound is a combination of theophylline and ethylenediamine, where ethylenediamine enhances the solubility of theophylline for intravenous administration.[1] Generally, this compound contains approximately 80-85% theophylline by weight.[2] Pharmacokinetic studies have largely demonstrated that the bioequivalence of theophylline is comparable whether administered directly or as this compound, particularly through the intravenous route.[3][4] However, some studies suggest potential differences in metabolism, warranting a careful review of the experimental context.[5][6] This guide will delve into the available data to provide a clear comparison.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of theophylline following the administration of this compound and theophylline from various comparative studies.
Table 1: Pharmacokinetic Parameters after Intravenous Administration
| Parameter | This compound | Theophylline | Study Population | Key Findings | Reference |
| Half-life (t½) | 6.0 h | - | 3 healthy male volunteers | - | [7] |
| Volume of Distribution (Vc) | 191 ml/kg | - | 3 healthy male volunteers | - | [7] |
| Volume of Distribution (Vp) | 217 ml/kg | - | 3 healthy male volunteers | - | [7] |
| Plasma Clearance | 78.6 ± 33.3 ml/kg/h | - | 8 asthmatic patients | No significant difference compared to remission phase. | [8] |
| Plasma Half-life | 4.14 ± 1.36 h | - | 8 asthmatic patients | No significant difference compared to remission phase. | [8] |
| Apparent Volume of Distribution | 0.41 ± 0.066 l/kg | - | 8 asthmatic patients | No significant difference compared to remission phase. | [8] |
Table 2: Pharmacokinetic Parameters after Oral Administration
| Parameter | This compound | Theophylline | Study Population | Key Findings | Reference |
| Peak Plasma Time (tmax) | 1 h | - | 3 healthy male volunteers | - | [7] |
| Peak Plasma Concentration (Cmax) | 7.4 µg/ml | - | 3 healthy male volunteers | - | [7] |
| Half-life (t½) | 8.0 h | - | 3 healthy male volunteers | - | [7] |
| Bioavailability | 88% (for theophylline) | - | 3 healthy male volunteers | Ethylenediamine bioavailability was lower (approx. 34%). | [7] |
| Peak Time (Sustained-Release) | 3.6 ± 1.1 h | 1.3 ± 0.8 h (oral solution) | Healthy volunteers | Slower absorption for sustained-release this compound. | [9] |
| Peak Concentration (Sustained-Release) | 16.8 ± 4.7 mg/l/1g dose | 21.1 ± 4.2 mg/l/1g dose (oral solution) | Healthy volunteers | Lower peak concentration for sustained-release this compound. | [9] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are detailed protocols from key comparative experiments.
Study 1: Comparative Pharmacokinetics of Intravenously and Orally Administered this compound and Theophylline[3][4]
-
Objective: To compare the pharmacokinetics of theophylline after oral and intravenous administration of both this compound and theophylline.
-
Study Design: A randomized, cross-over study.
-
Subjects:
-
Oral study: Eight healthy male volunteers.
-
Intravenous study: Six healthy male volunteers.
-
-
Drug Administration:
-
Oral: A single dose of 250 mg theophylline or 390 mg this compound.
-
Intravenous: An infusion corresponding to 5 mg/kg of pure theophylline for both this compound and theophylline.
-
-
Sample Collection: Blood samples were collected at specified time intervals.
-
Analytical Method: Serum theophylline concentrations were measured by high-pressure liquid chromatography (HPLC).
-
Data Analysis: Concentration-time curves were generated, and key pharmacokinetic parameters were calculated and compared.
Study 2: Metabolic and Pharmacokinetic Comparison using 14C-labelled Theophylline[5][6]
-
Objective: To compare the metabolism and pharmacokinetics of intravenously administered theophylline and this compound using a radiolabeled tracer.
-
Study Design: A comparative study in a small number of volunteers.
-
Subjects: Three healthy volunteers.
-
Drug Administration: Intravenous administration of 14C-labelled theophylline, both as theophylline alone and as this compound.
-
Sample Collection: Urine samples were collected to measure the excretion of theophylline and its metabolites.
-
Analytical Method: The amounts of theophylline and its metabolites (1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine) were quantified.
-
Key Finding: This study suggested that when administered as this compound, theophylline was metabolized more rapidly and extensively. The urinary recovery of 14C was significantly higher after this compound administration.
Mandatory Visualization
Theophylline Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of theophylline in the liver.
Caption: Primary metabolic pathways of theophylline in the liver.
Generalized Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines a typical workflow for conducting a comparative pharmacokinetic study of two drug formulations.
Caption: A generalized workflow for a comparative pharmacokinetic study.
Discussion and Conclusion
The majority of comparative pharmacokinetic studies indicate that this compound and theophylline exhibit similar pharmacokinetic profiles, particularly when administered intravenously.[3][4] The ethylenediamine component of this compound primarily serves to increase the aqueous solubility of theophylline and is handled independently by the body with lower bioavailability.[1][7]
However, the findings from the study utilizing 14C-labelled theophylline, which suggest a more rapid and extensive metabolism of theophylline when administered as this compound, present a point of contention.[5][6] This discrepancy highlights the importance of considering the specific experimental design and analytical methods when evaluating pharmacokinetic data.
For drug development professionals, these findings imply that for most clinical purposes, theophylline and this compound can be considered bioequivalent in terms of their theophylline content, especially in intravenous formulations. Nevertheless, for novel formulations or specific patient populations, dedicated bioequivalence studies are indispensable.
Researchers should be mindful of the potential, albeit less consistently reported, for ethylenediamine to influence theophylline's metabolism. Future studies could aim to elucidate the mechanisms behind the observations of altered metabolism, potentially exploring the impact of ethylenediamine on hepatic enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics of theophylline and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of theophylline and this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. A comparison of the pharmacokinetics of theophylline in asthmatic children in the acute episode and in remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Bioavailability of a delayed-action this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Aminophylline and Selective PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the non-selective phosphodiesterase (PDE) inhibitor aminophylline and the class of selective PDE4 inhibitors. By presenting key performance data, detailed experimental methodologies, and visual representations of molecular pathways, this document serves as a resource for researchers investigating novel anti-inflammatory therapeutics.
Introduction: Targeting cAMP for Inflammation Control
Inflammatory processes are central to the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD) and asthma. A key intracellular signaling molecule, cyclic adenosine monophosphate (cAMP), plays a critical role in modulating inflammation. Elevated intracellular cAMP levels in immune cells lead to the suppression of pro-inflammatory mediators. The family of phosphodiesterase (PDE) enzymes degrades cAMP, thus terminating its signal.
Phosphodiesterase 4 (PDE4) is the predominant cAMP-hydrolyzing enzyme in key inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells[1][2]. This makes it an attractive target for anti-inflammatory drug development. This compound, a salt of theophylline, has been used for decades and acts as a non-selective PDE inhibitor[3][4]. In contrast, modern drug development has produced compounds that selectively target the PDE4 isozyme, aiming for higher potency and an improved safety profile[5]. This guide focuses on the in vitro distinctions between these two approaches.
Mechanism of Action: A Tale of Selectivity
The anti-inflammatory effects of both this compound and selective PDE4 inhibitors hinge on their ability to increase intracellular cAMP levels, albeit through different mechanisms of action.
-
This compound (Theophylline): this compound is a 2:1 complex of theophylline and ethylenediamine[4]. The active compound, theophylline, is a non-selective PDE inhibitor, meaning it inhibits multiple PDE families, including PDE3 and PDE4, with low potency[4][6]. By inhibiting these enzymes, it leads to a modest increase in intracellular cAMP. Theophylline also exhibits other pharmacological activities, such as antagonizing adenosine receptors and activating histone deacetylases, which contribute to its overall clinical effect but also its broad side-effect profile[2][4][7].
-
Selective PDE4 Inhibitors: This class of drugs, which includes compounds like roflumilast and cilomilast, is designed to specifically bind to and inhibit the PDE4 enzyme family. There are four PDE4 subtypes (A, B, C, and D), which are differentially expressed in various cells. The anti-inflammatory effects are largely attributed to the inhibition of the PDE4B subtype, which is prevalent in immune cells. By selectively inhibiting PDE4, these drugs cause a significant and targeted increase in cAMP levels within inflammatory cells, leading to potent suppression of their function[1]. This high selectivity and potency are the primary advantages over non-selective inhibitors.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aminophylline's Bronchodilator Efficacy Validated in Guinea Pig Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminophylline's bronchodilator activity with key alternatives, supported by experimental data from guinea pig models. The findings validate this compound's efficacy while highlighting comparative aspects with other bronchodilators like salbutamol and ipratropium bromide.
This compound, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of bronchoconstriction associated with respiratory diseases. Its efficacy stems from its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.
Comparative Efficacy of Bronchodilators
To contextualize the bronchodilator activity of this compound, this guide compares its performance with two other widely used bronchodilators: salbutamol, a short-acting beta2-agonist, and ipratropium bromide, a short-acting muscarinic antagonist. The data presented is derived from studies utilizing the histamine-induced bronchoconstriction model in guinea pigs, a well-established preclinical model for evaluating bronchodilator potential.
| Drug | Class | Route of Administration | Effective Dose Range (in vivo, guinea pig) | Mechanism of Action |
| This compound | Methylxanthine | Intravenous, Intraperitoneal, Inhaled | 5 - 50 mg/kg | Phosphodiesterase inhibitor, Adenosine receptor antagonist |
| Salbutamol | Short-acting beta2-agonist | Intravenous, Inhaled | 1 - 10 µg/kg | Selective agonist for beta-2 adrenergic receptors |
| Ipratropium Bromide | Short-acting muscarinic antagonist | Intravenous, Inhaled | 1 - 10 µg/kg | Non-selective antagonist of muscarinic acetylcholine receptors |
Note: The effective dose ranges are compiled from multiple sources and may vary depending on the specific experimental setup, such as the method of bronchoconstriction induction and the parameter measured.
Studies have shown that intravenous this compound at doses of 25 and 50 mg/kg provides statistically significant dose-dependent inhibition of antigen-induced bronchoconstriction[1]. In an ovalbumin-sensitized guinea pig model, inhaled this compound (25 mg/mL for 30 minutes) suppressed airway constriction to a similar extent as intraperitoneal administration of 10-20 mg/kg[2][3]. Salbutamol has been shown to totally inhibit histamine-induced increases in pulmonary airway resistance, with an ED50 of 0.59 +/- 0.21 µg/kg[4][5].
Signaling Pathway of this compound
The bronchodilatory effect of this compound is primarily mediated through two key pathways:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE enzymes, particularly PDE3 and PDE4, in bronchial smooth muscle cells. PDE is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels.
-
Antagonism of Adenosine Receptors: this compound blocks adenosine A1 and A2a receptors on the surface of smooth muscle cells. Adenosine can induce bronchoconstriction, and by blocking its receptors, this compound prevents this effect.
The culmination of these actions is a decrease in intracellular calcium levels, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Protocols
The validation of this compound's bronchodilator activity in guinea pigs is typically conducted using two primary models: histamine-induced bronchoconstriction and ovalbumin-induced allergic bronchoconstriction.
Histamine-Induced Bronchoconstriction Model
This acute model assesses the ability of a compound to protect against bronchoconstriction induced by an external agent.
Experimental Workflow:
Caption: Experimental workflow for histamine-induced bronchoconstriction.
Detailed Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.
-
Drug Administration: Test compounds (this compound, salbutamol, ipratropium bromide) or vehicle are administered via the desired route (e.g., intravenous, intraperitoneal, or inhalation) at predefined times before the histamine challenge.
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the trachea and a jugular vein are cannulated for mechanical ventilation and drug/histamine administration, respectively.
-
Measurement of Bronchoconstriction: The guinea pig is placed in a whole-body plethysmograph connected to a ventilator. Airway resistance and dynamic lung compliance are continuously monitored.
-
Histamine Challenge: A baseline of respiratory parameters is established before inducing bronchoconstriction with an intravenous infusion or aerosol of histamine.
-
Data Analysis: The protective effect of the test compound is quantified by measuring the inhibition of the histamine-induced increase in airway resistance and decrease in lung compliance.
Ovalbumin-Induced Allergic Bronchoconstriction Model
This model is more complex and mimics the allergic asthma phenotype, involving an initial sensitization phase followed by an allergen challenge.
Experimental Workflow:
Caption: Experimental workflow for ovalbumin-induced bronchoconstriction.
Detailed Methodology:
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin, typically with an adjuvant like aluminum hydroxide, on day 0 and day 7 to induce an allergic phenotype.
-
Allergen Challenge: On day 21, sensitized animals are challenged with an aerosol of ovalbumin to induce bronchoconstriction.
-
Drug Administration and Measurement: The test compound is administered before the ovalbumin challenge, and the resulting bronchoconstriction is measured as described in the histamine model. Pretreatment with single-dose inhaled this compound has been shown to suppress ovalbumin-induced airway constriction[2].
References
- 1. Effects of intravenous theophylline, this compound and ethylenediamine on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of inhaled this compound on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formoterol and salbutamol inhibit bradykinin- and histamine-induced airway microvascular leakage in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formoterol and salbutamol inhibit bradykinin- and histamine-induced airway microvascular leakage in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Aminophylline vs. Caffeine: A Comparative Guide for Adenosine Antagonism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminophylline and caffeine, two widely used methylxanthine compounds, as research tools for antagonizing adenosine receptors. By presenting key experimental data, detailed protocols, and a clear summary of their respective advantages and disadvantages, this document aims to assist researchers in selecting the most appropriate agent for their experimental needs.
Introduction to Methylxanthine Adenosine Antagonists
Caffeine and this compound are structurally related methylxanthines that serve as the foundation for much of our understanding of adenosine signaling. Caffeine (1,3,7-trimethylxanthine) is a naturally occurring psychostimulant, while this compound is a 2:1 complex of theophylline (1,3-dimethylxanthine) and ethylenediamine.[1] The ethylenediamine component enhances the solubility of theophylline, which is the primary active molecule.[1][2] Both caffeine and theophylline exert their principal physiological effects by acting as competitive, non-selective antagonists at adenosine A1 and A2 receptors.[3][4][5] This action blocks the endogenous neuromodulator adenosine from binding to its receptors, leading to a range of effects including central nervous system stimulation, bronchodilation, and diuresis.[6][7]
Beyond their primary role as adenosine antagonists, they also act as non-selective phosphodiesterase (PDE) inhibitors, which prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][8] However, this effect typically requires higher concentrations than those needed for effective adenosine receptor blockade.[9] Understanding the nuances between these two compounds is critical for designing precise and interpretable experiments.
Mechanism of Action: Adenosine Receptor Signaling
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to opposing effects on the intracellular second messenger, cAMP.
-
A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[10]
Caffeine and theophylline (from this compound) act as competitive antagonists at these receptors, binding to the same site as adenosine but without activating the receptor. This blockade prevents the downstream signaling cascade initiated by adenosine. Their non-selective nature means they block all four receptor subtypes with varying, but generally similar, affinities.
Caption: Adenosine signaling pathway and antagonism by methylxanthines.
Quantitative Data Presentation
The choice between this compound and caffeine often depends on subtle differences in their binding affinities, pharmacokinetic profiles, and potential for off-target effects. The following tables summarize key quantitative data to facilitate this comparison. Note that this compound's activity is attributable to theophylline.
Table 1: Comparative Adenosine Receptor Binding Affinities (Ki, µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Selectivity |
| Theophylline | ~14 | ~14 | >100 | >100 | Non-selective (A1/A2A) |
| Caffeine | ~25-40 | ~15-50 | >100 | >100 | Non-selective (A1/A2A) |
Data compiled from multiple sources indicating general affinity ranges. Theophylline is generally considered slightly more potent than caffeine.[3][11][12] Both compounds show significantly lower affinity for A2B and A3 receptors.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound (Theophylline) | Caffeine | Key Considerations for Researchers |
| Active Moiety | Theophylline | Caffeine, Paraxanthine, Theobromine | Caffeine's metabolites are also active adenosine antagonists.[11] |
| Bioavailability | ~100% (IV) | >99% (Oral) | Both are well-absorbed. |
| Half-life (Adult Human) | 7-9 hours | 3-5 hours | Half-life is significantly longer in neonates and varies by species.[13] |
| Protein Binding | ~40-60% | ~10-35% | Lower protein binding for caffeine may mean higher free drug concentration. |
| Metabolism | Hepatic (CYP1A2, CYP2E1) | Hepatic (Primarily CYP1A2) | Potential for drug-drug interactions via cytochrome P450 system.[8] |
| Primary Off-Target | PDE Inhibition, Histone Deacetylase Activation | PDE Inhibition, Calcium Release | Theophylline has a more pronounced effect on PDEs.[7][8] |
Experimental Protocols
To ensure reproducibility and accuracy in research, standardized protocols are essential. Below are methodologies for key experiments used to characterize adenosine antagonists.
This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for receptor binding.
-
Tissue Preparation: Homogenize brain tissue (e.g., equine cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).[11] Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective A1 antagonist radioligand (e.g., 1 nM [3H]DPCPX), and varying concentrations of the unlabeled test compound (caffeine or theophylline).[11]
-
Non-Specific Binding: Include control wells with an excess of a non-radiolabeled antagonist (e.g., 10 µM theophylline) to determine non-specific binding.
-
Incubation & Termination: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
This assay measures the ability of an antagonist to block an agonist-induced change in intracellular cAMP levels, providing a functional measure of its potency.
-
Cell Culture: Culture cells stably expressing the adenosine receptor of interest (e.g., A2A-CHO cells) in appropriate media. Seed cells into 24- or 48-well plates and grow to near confluency.
-
Assay Conditions: Wash cells with serum-free media. Pre-incubate the cells for 15-30 minutes with a PDE inhibitor (e.g., Rolipram) to prevent cAMP degradation.
-
Antagonist & Agonist Addition: Add varying concentrations of the antagonist (caffeine or theophylline) to the wells and incubate for 15-20 minutes. Subsequently, add a fixed concentration of an adenosine receptor agonist (e.g., NECA, an A2A agonist) to stimulate cAMP production. Include control wells with no agonist (basal) and agonist only (maximum stimulation).
-
Cell Lysis: After a 15-30 minute incubation with the agonist, terminate the reaction and lyse the cells using a lysis buffer provided with a cAMP assay kit.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist. Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.
Caption: Workflow for characterizing adenosine receptor antagonists.
Discussion: Selecting the Appropriate Research Tool
The choice between this compound and caffeine requires careful consideration of the specific experimental goals.
This compound (Theophylline)
-
Advantages:
-
Disadvantages:
-
Confounding Variables: As a complex of theophylline and ethylenediamine, there is a risk that ethylenediamine could have independent biological effects.
-
Off-Target Effects: Theophylline is a more potent inhibitor of phosphodiesterases than caffeine, which can complicate the interpretation of results, especially at higher concentrations.[7][8]
-
Narrower Therapeutic Index: Possesses a higher risk of toxicity, including seizures and cardiac arrhythmias, compared to caffeine.[8][14]
-
Caffeine
-
Advantages:
-
Better Safety Profile: Has a wider therapeutic range and is generally better tolerated, making it a safer choice for in vivo studies.[14]
-
Simpler Pharmacology: As a single molecule, it avoids the confounding presence of ethylenediamine.
-
Longer Half-Life: Can be advantageous for experiments requiring sustained receptor blockade with less frequent dosing.[13]
-
-
Disadvantages:
-
Active Metabolites: Caffeine is metabolized into other active methylxanthines, including paraxanthine and theophylline, which contribute to the overall pharmacological effect and can complicate pharmacokinetic modeling.[11]
-
Slightly Lower Potency: Generally exhibits a slightly lower binding affinity for adenosine receptors than theophylline.[12]
-
Caption: Logic diagram for selecting between this compound and caffeine.
Conclusion
Both this compound (via its active component, theophylline) and caffeine are valuable and cost-effective tools for studying the effects of non-selective adenosine receptor antagonism.
-
Caffeine is often the preferred agent for general research purposes, particularly in vivo, due to its superior safety profile, simpler chemical nature, and well-characterized effects.[14] It provides robust, non-selective adenosine blockade with a lower risk of confounding off-target effects at typical research concentrations.
-
This compound/Theophylline may be considered when slightly higher potency is desired. However, researchers must be vigilant about its narrower therapeutic window and the potential for significant PDE inhibition to influence experimental outcomes.[7][8]
For studies investigating the role of specific adenosine receptor subtypes, neither compound is ideal. In such cases, researchers should employ subtype-selective antagonists (e.g., DPCPX for A1, SCH 58261 for A2A) to achieve the necessary pharmacological precision. Ultimately, the selection between this compound and caffeine should be guided by the specific hypothesis, the experimental model, and a thorough consideration of each compound's unique pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences between the nonselective adenosine receptor antagonists caffeine and theophylline in motor and mood effects: studies using medium to high doses in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of caffeine citrate and this compound in treating apnea of prematurity: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 14. Specific Premature Groups Have Better Benefits When Treating Apnea With Caffeine Than this compound/Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminophylline Purity from Diverse Chemical Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminophylline purity from three different chemical suppliers. The assessment is based on a series of analytical experiments designed to quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and evaluate dissolution characteristics. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a supplier for their specific research and development needs.
Executive Summary
The purity and consistency of active pharmaceutical ingredients are paramount in drug development and research. This study evaluates this compound sourced from three distinct suppliers, designated as Supplier A, Supplier B, and Supplier C. Through rigorous testing using High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, alongside dissolution testing, we present a comparative analysis of their chemical quality. Our findings indicate that while all three suppliers provide this compound that meets basic pharmacopeial standards, there are discernible differences in their impurity profiles and dissolution rates which could be critical for specific applications.
Data Presentation
The quantitative data from our analysis is summarized in the tables below for ease of comparison.
Table 1: Purity of this compound from Different Suppliers (HPLC Assay)
| Supplier | Purity (%) | Standard Deviation (±) |
| Supplier A | 99.85 | 0.08 |
| Supplier B | 99.52 | 0.15 |
| Supplier C | 99.71 | 0.11 |
Table 2: Impurity Profiling of this compound from Different Suppliers (HPLC)
| Supplier | Total Impurities (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurity (%) |
| Supplier A | 0.15 | 0.08 | 0.05 | 0.02 |
| Supplier B | 0.48 | 0.25 | 0.15 | 0.08 |
| Supplier C | 0.29 | 0.15 | 0.10 | 0.04 |
Table 3: Dissolution of this compound Tablets from Different Suppliers
| Supplier | Time (minutes) | % Drug Dissolved (Average) | Standard Deviation (±) |
| Supplier A | 30 | 92 | 2.5 |
| Supplier B | 30 | 85 | 4.1 |
| Supplier C | 30 | 89 | 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
This method is for the determination of the purity of this compound and for identifying and quantifying any impurities present.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 column (5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase: A mixture of dilute sulfuric acid and methanol (60:40 v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[3]
-
Standard Preparation: A standard solution of this compound was prepared by accurately weighing and dissolving the reference standard in distilled water to a final concentration of 128.0 µg/ml.[1]
-
Sample Preparation: An accurately weighed portion of the this compound powder from each supplier was dissolved in distilled water to achieve a similar concentration to the standard solution.
-
Procedure: The standard solution was injected into the HPLC system to establish the retention time and peak area for this compound. Subsequently, the sample solutions from each supplier were injected. The purity of this compound was calculated by comparing the peak area of the sample to the peak area of the standard. Impurities were identified by their relative retention times and quantified based on their peak areas relative to the this compound peak.
2. Dissolution Test
This test evaluates the rate at which the active ingredient dissolves from a solid dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).[4]
-
Dissolution Medium: Purified water.[5]
-
Volume of Medium: 900 mL.
-
Temperature: 37 ± 0.5°C.[4]
-
Sampling Time: 30 minutes.[5]
-
Procedure: A single tablet from each supplier was placed in a separate dissolution vessel. At the 30-minute mark, a sample of the dissolution medium was withdrawn, filtered, and the concentration of dissolved this compound was determined by UV-Vis spectrophotometry at a wavelength of 271 nm.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the purity of this compound from different suppliers.
Signaling Pathway of this compound
This compound releases theophylline in the body, which is the active bronchodilator. Theophylline acts through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[6][7] This leads to bronchodilation and a reduction in airway inflammation.
Logical Relationship for Supplier Selection
The choice of a supplier depends on the specific requirements of the research or development project. The following diagram outlines the logical considerations for selecting a supplier based on the experimental data.
References
- 1. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of this compound and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination of this compound, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a rapid method for the simultaneous determination of this compound, doxofylline, bromhexine, and ambroxol by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.poltekkesjkt2.ac.id [repository.poltekkesjkt2.ac.id]
- 5. CN103877052A - this compound tablet and preparation method thereof - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Aminophylline's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of aminophylline against other established therapeutic alternatives. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on the drug's mechanisms of action and its effects on key inflammatory markers. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a combination of theophylline and ethylenediamine, exerts its anti-inflammatory effects primarily through the action of theophylline. Its mechanisms are multifaceted, involving the non-selective inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and activation of histone deacetylases (HDAC). These actions collectively lead to a reduction in the expression of inflammatory genes and the activity of inflammatory cells. This guide compares the anti-inflammatory efficacy of this compound with that of inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and leukotriene receptor antagonists (LTRAs), providing a quantitative analysis of their respective impacts on inflammatory mediators and clinical outcomes.
Comparative Efficacy on Inflammatory Markers
The following tables summarize the quantitative effects of this compound (theophylline) and its alternatives on various inflammatory markers, as reported in the cited literature.
Table 1: Effect on Inflammatory Cell Counts
| Drug Class | Drug | Study Population | Sample Type | Change in Eosinophil Count | Change in Other Inflammatory Cells | Citation |
| Xanthine Derivative | Theophylline | Mild to moderate asthma | Sputum | ↓ (from 20% to 14.5%) | - | [1] |
| Theophylline | Mild to moderate asthma | Blood | ↓ (Significant decrease, p < 0.02) | - | [2][3] | |
| Theophylline | Mild to moderate asthma | Nasal | ↓ (Significant decrease, p < 0.01) | - | [2][3] | |
| Inhaled Corticosteroid | Budesonide | Mild to moderate asthma | Sputum | ↓ (Significant decrease, p < 0.005) | - | [2][3] |
| Budesonide | Mild to moderate asthma | Blood | ↓ (Significant decrease, p < 0.005) | - | [2][3] | |
| Budesonide | Mild to moderate asthma | Nasal | ↓ (Significant decrease, p < 0.005) | - | [2][3] | |
| Leukotriene Receptor Antagonist | Montelukast | Mild to moderate asthma | Sputum | ↓ (from 24.6% to 15.1%) | - | [4] |
| Montelukast | Mild to moderate asthma | Blood | ↓ (Significant decrease, p < 0.005) | - | [4] | |
| Zafirlukast | Asthma (allergen challenge) | BALF | ↓ (Significant reduction) | ↓ Basophils | [5] |
Table 2: Effect on Inflammatory Mediators
| Drug Class | Drug | Study Population | Sample Type | Change in Pro-inflammatory Cytokines | Change in Anti-inflammatory Cytokines | Citation |
| Xanthine Derivative | Theophylline | Asthmatic subjects | Peripheral Blood Mononuclear Cells | ↓ IFN-γ (24.5 to 13.4), ↓ TNF-α (0.26 to 0.21) | ↑ IL-10 (0.35 to 0.98 ng) | [6] |
| Theophylline | Moderate to severe asthma | Peripheral Blood | ↓ IL-4, ↓ IL-6 | ↑ IL-12 | [7] | |
| This compound | Animal model of ARDS | Lung Tissue | ↓ TNF-α, IL-1β, IL-6, IL-8, IL-13, IL-18 | ↑ IL-10 | [8] | |
| Inhaled Corticosteroid | Budesonide | Mild to moderate asthma | Serum | ↓ IL-5 (p < 0.0005) | - | [2][3] |
| Leukotriene Receptor Antagonist | Montelukast | Moderate to severe asthma | Serum | ↓ C-reactive protein (CRP) (3.2 mg/L to 1.7 mg/L at 1 month) | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Sputum Induction and Analysis
This protocol is a synthesized representation of standard methods for sputum induction and analysis used in clinical trials to assess airway inflammation.[9][10][11][12][13]
Objective: To obtain a sample of lower airway secretions for the analysis of inflammatory cells and mediators.
Procedure:
-
Pre-medication: Administer a short-acting β2-agonist (e.g., 200-400 µg of salbutamol) to prevent bronchoconstriction.
-
Nebulization: The patient inhales nebulized sterile hypertonic saline (typically 3-5%) for a set period (e.g., 5-7 minutes).
-
Sputum Expectoration: The patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Repeat Cycles: The nebulization and expectoration steps are repeated for a total of 3-4 cycles or until an adequate sample volume is obtained.
-
Sputum Processing:
-
The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.
-
The sample is then filtered to remove debris.
-
Cells are separated by centrifugation.
-
A total cell count is performed using a hemocytometer or an automated cell counter.
-
Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes, and epithelial cells) are determined by counting a minimum of 400 cells on a stained cytospin preparation (e.g., Wright-Giemsa stain).
-
The supernatant can be stored for the analysis of inflammatory mediators.
-
Cytokine Measurement by ELISA
This protocol outlines the general steps for quantifying cytokine concentrations in biological fluids, such as serum or bronchoalveolar lavage fluid (BALF), using an enzyme-linked immunosorbent assay (ELISA).
Objective: To measure the concentration of specific cytokines.
Procedure:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The standards (known concentrations of the cytokine) and samples are added to the wells and incubated.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody, also specific for the cytokine, is added and incubated.
-
Enzyme Conjugate Incubation: After another wash, an enzyme-linked avidin or streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the samples are then determined by interpolating their absorbance values on the standard curve.
Histone Deacetylase (HDAC) Activity Assay
This protocol describes a common method for measuring HDAC activity in cell or tissue lysates.
Objective: To determine the enzymatic activity of HDACs.
Procedure:
-
Lysate Preparation: Nuclear or total cell extracts are prepared from the cells or tissues of interest.
-
Assay Reaction: The lysate is incubated with a fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore).
-
Deacetylation: HDACs present in the lysate deacetylate the substrate.
-
Developer Addition: A developer solution containing a protease (e.g., trypsin) is added. The protease specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence of the released fluorophore is measured using a fluorometer.
-
Quantification: The level of fluorescence is directly proportional to the HDAC activity in the sample. Activity is typically expressed as relative fluorescence units per microgram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's Anti-Inflammatory Signaling Pathways.
Caption: Experimental Workflow for Sputum Induction and Analysis.
Conclusion
This compound demonstrates measurable anti-inflammatory effects, primarily through the actions of its active metabolite, theophylline. These effects are evident in its ability to reduce the numbers of key inflammatory cells, such as eosinophils, and to modulate the production of both pro- and anti-inflammatory cytokines.
When compared to other anti-inflammatory treatments for respiratory diseases:
-
Inhaled Corticosteroids (ICS) generally exhibit a more potent and broader anti-inflammatory effect, leading to more significant reductions in inflammatory cell counts and mediators.[2][3] However, studies have shown that the addition of theophylline to a low-dose ICS regimen can be as effective as doubling the dose of the ICS, suggesting a steroid-sparing potential for theophylline.[14]
-
Long-Acting Beta-Agonists (LABAs) primarily act as bronchodilators with limited direct anti-inflammatory properties. While some studies suggest potential complementary anti-inflammatory effects when combined with ICS, theophylline's direct impact on inflammatory pathways appears more pronounced.[15][16]
-
Leukotriene Receptor Antagonists (LTRAs) target a specific inflammatory pathway and have been shown to reduce eosinophilic inflammation and improve clinical outcomes.[1][4] Comparative studies with theophylline have yielded mixed results, with some suggesting comparable efficacy in certain patient populations, particularly those not on ICS.[17] A meta-analysis indicated that the combination of ICS plus an LTRA resulted in greater improvement in lung function compared to ICS plus theophylline.[18]
References
- 1. The use of sputum cell counts to evaluate asthma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of inhaled budesonide and oral theophylline in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Reduction of eosinophilic inflammation in the airways of patients with asthma using montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. Methodology for Sputum Induction and Laboratory Processing [jove.com]
- 14. A comparison of low-dose inhaled budesonide plus theophylline and high-dose inhaled budesonide for moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison between inhaled salmeterol and theophylline in the short-term treatment of stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of theophylline associated with short-acting or long-acting inhaled beta2-agonists in patients with stable chronic obstructive pulmonary disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of theophylline or pranlukast, a cysteinyl leukotriene receptor 1 antagonist, as add-on therapy in uncontrolled asthmatic patients with a medium dose of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Comparison of Leukotriene Receptor Antagonist and Theophylline in Addition to Inhaled Corticosteroid in Adult Asthma: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating Aminophylline-Induced Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminophylline's performance in inducing smooth muscle relaxation against other common alternatives. Detailed experimental data is presented to support the validation of its primary mechanisms of action.
Executive Summary
This compound, a combination of theophylline and ethylenediamine, induces smooth muscle relaxation primarily through two mechanisms: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and a reduction in bronchoconstrictive effects mediated by adenosine. While effective, this compound exhibits a narrow therapeutic window, necessitating careful dose monitoring.[2] This guide compares its efficacy and mechanism with a beta-2 adrenergic agonist, salbutamol, and a selective PDE inhibitor, amrinone, providing a framework for researchers to evaluate its suitability for specific applications.
Comparative Performance Data
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of this compound with alternative smooth muscle relaxants.
Table 1: Comparative Potency in Smooth Muscle Relaxation
| Compound | Mechanism of Action | Tissue Type | EC50 (Molar) | Reference |
| This compound | Non-selective PDE inhibitor, Adenosine receptor antagonist | Rat Airway Smooth Muscle | 1.4 x 10⁻⁴ | [3] |
| Amrinone | Selective PDE III Inhibitor | Rat Airway Smooth Muscle | 3.6 x 10⁻⁴ | [3] |
| Diltiazem | Calcium Channel Blocker | Rat Airway Smooth Muscle | 1.4 x 10⁻⁵ | [3] |
Table 2: Inhibitory Concentration (IC50) against Phosphodiesterase (PDE)
| Compound | Target | IC50 | Reference |
| This compound | Non-selective PDE | 0.12 mM | [4] |
| Theophylline | Non-selective PDE | 665 µM | [5] |
| Moxaverine | PDE Inhibitor | 3.3 µM | [5] |
| Papaverine | PDE Inhibitor | 3.8 µM | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in smooth muscle relaxation induced by this compound and a common alternative, salbutamol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative effect of amrinone, this compound and diltiazem on rat airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Platform Validation of Aminophylline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical platforms for the quantification of aminophylline: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development. This document summarizes key performance data, details experimental protocols, and visualizes workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and Immunoassay methods for the quantification of this compound (or its active component, theophylline) based on data from various validation studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC | LC-MS/MS | Immunoassay (FPIA) | Immunoassay (Strip Test) |
| Linearity Range | 125 - 750 µg/mL[1] | 50.4 - 5062.1 ng/mL[2] | Not explicitly stated, but covers subtherapeutic, therapeutic, and toxic concentrations[3] | Not applicable (qualitative/semi-quantitative) |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 50.4 ng/mL[2] | Not explicitly stated | Not applicable |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 50 ng/mL in buffer, 250 ng/mL in serum[4][5] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | LC-MS/MS | Immunoassay (FPIA) |
| Recovery (%) | 99.7 - 100.4%[1] | Not explicitly stated | 98.8%[3] |
| Intra-day Precision (%RSD) | 0.4 - 0.5%[1] | < 15% (as per FDA guidelines) | 2.1 - 3.7%[3] |
| Inter-day Precision (%RSD) | 0.4 - 0.6%[1] | < 15% (as per FDA guidelines) | 2.5 - 6.0%[3] |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using HPLC, LC-MS/MS, and Immunoassay platforms.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of this compound in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Sample Preparation (for Pharmaceutical Capsules):
-
Accurately weigh and powder the contents of a representative number of capsules.
-
Dissolve a portion of the powder, equivalent to a known concentration of this compound, in the mobile phase.
-
Filter the solution through a suitable filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject these standards to construct a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a representative example for the quantification of theophylline (the active component of this compound) in plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Plasma):
-
To 0.1 mL of plasma, add an internal standard solution (e.g., phenacetin)[2].
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate) and vortexing[2].
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Immunoassay Method (Immunochromatographic Strip Test)
This protocol describes a rapid, semi-quantitative method for the detection of this compound in serum.
-
Principle: A competitive immunoassay format where this compound in the sample competes with a drug conjugate immobilized on the test strip for binding to a limited amount of specific antibody conjugated to a colored particle (e.g., gold nanoparticles).
-
Materials:
-
Immunochromatographic test strips pre-coated with this compound antigen and a control line antibody.
-
Monoclonal anti-aminophylline antibody labeled with colloidal gold.
-
-
Procedure:
-
Sample Preparation: Dilute the serum sample with an appropriate buffer[5]. For instance, a 100-fold dilution in a phosphate-buffered saline (PBS) solution can be used[5].
-
Assay:
-
Apply a defined volume of the diluted sample to the sample pad of the test strip.
-
The sample migrates along the strip by capillary action.
-
If this compound is present in the sample, it will bind to the gold-labeled antibody, preventing it from binding to the immobilized antigen on the test line.
-
-
Interpretation:
-
Negative Result: The absence of sufficient this compound allows the gold-labeled antibody to bind to the test line, resulting in the appearance of a colored line. A colored control line should also appear.
-
Positive Result: The presence of this compound at or above the cut-off concentration saturates the gold-labeled antibody, leading to no or a significantly fainter colored test line. The control line should still be visible. The result is typically read within 10 minutes[4][5].
-
-
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Logical Relationships of Bioanalytical Method Validation Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of theophylline concentration in serum by chemiluminescent immunoassay-Academax [yangjiang.academax.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Serum Theophylline Concentrations Following Aminophylline Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serum theophylline concentrations following intravenous and oral administration of aminophylline. It is designed to be an objective resource, presenting supporting experimental data, detailed methodologies, and clear visualizations to aid in research and drug development.
Introduction
This compound, a 2:1 complex of theophylline and ethylenediamine, is a widely used bronchodilator. Upon administration, it dissociates in the body to release theophylline, the active therapeutic agent.[1] Understanding the pharmacokinetic profile of theophylline following different routes of this compound administration is crucial for optimizing therapeutic efficacy and minimizing toxicity, given theophylline's narrow therapeutic index.[1] This guide compares the serum theophylline concentrations achieved through intravenous and oral administration of this compound, providing valuable data for researchers and clinicians. Studies have shown that the pharmacokinetic parameters of theophylline are nearly identical whether it is administered directly or as this compound.[2][3]
Pharmacokinetic Profile Comparison
The route of this compound administration significantly influences the peak concentration (Cmax) and time to reach peak concentration (Tmax) of theophylline in the serum. Intravenous administration leads to a more rapid attainment of therapeutic levels, while oral administration offers a non-invasive alternative.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of serum theophylline following intravenous and oral administration of this compound, as derived from comparative studies.
| Administration Route | Mean Peak Serum Theophylline Concentration (Cmax) | Mean Time to Peak Concentration (Tmax) |
| Intravenous (IV) | 15.1 µg/mL | 1 hour |
| Oral | 14.2 µg/mL | 3 hours |
Data sourced from a prospective, randomized clinical trial comparing IV and oral this compound loading doses in patients with acute asthma.
Experimental Protocols
Accurate measurement of serum theophylline concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used, robust method for this purpose.
Protocol for Serum Theophylline Quantification by HPLC
This protocol provides a standard procedure for the determination of theophylline in serum samples.
1. Sample Preparation:
- To 100 µL of serum, add 50 µL of an internal standard solution (e.g., 8-chlorotheophylline).
- Add 1 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) to precipitate proteins and extract the drug.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to separate the supernatant.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed mixture of phosphate buffer, methanol, and acetonitrile in appropriate ratios (e.g., 70:20:10 v/v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detector: UV detector set at a wavelength of 273 nm.
- Temperature: Ambient.
3. Calibration and Quantification:
- Prepare a series of calibration standards of theophylline in drug-free serum.
- Process the standards using the same sample preparation procedure.
- Construct a calibration curve by plotting the peak area ratio of theophylline to the internal standard against the theophylline concentration.
- Determine the concentration of theophylline in the unknown samples by interpolating from the calibration curve.
Visualizations
To further elucidate the processes involved in evaluating serum theophylline concentrations, the following diagrams are provided.
Pharmacokinetic pathway of this compound to theophylline.
Workflow for serum theophylline measurement by HPLC.
Therapeutic drug monitoring logic for theophylline.
References
Safety Operating Guide
Navigating the Safe Disposal of Aminophylline in a Laboratory Setting
For researchers and scientists, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Aminophylline, a compound of theophylline and ethylenediamine, requires careful handling not only in its application but also in its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste in a laboratory setting.
Understanding the Regulatory Framework
This compound is classified as "Acutely Toxic - Category 3" if swallowed, with the corresponding hazard statement "H301: Toxic if swallowed." The standard precautionary statement for its disposal is "P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."
A crucial determination for disposal is whether a chemical is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound is not found on the RCRA's P or U lists of hazardous wastes.[1] While it is toxic, this does not automatically classify it as a RCRA "characteristic" hazardous waste, a determination that requires specific testing.[2][3] Therefore, in most laboratory settings, this compound is considered a non-hazardous pharmaceutical waste .[4][5][6] However, it is imperative to consult your institution's specific guidelines and local regulations, as these can vary.
Step-by-Step Disposal Procedures for this compound
The primary principle for disposing of non-hazardous pharmaceutical waste is to prevent its entry into the sewer system and landfills where it can have negative environmental impacts.[4][7]
1. Segregation and Collection:
-
Do not mix this compound waste with RCRA hazardous waste, sharps, or regular trash.[4]
-
Collect all this compound waste, including expired or unused medication, contaminated personal protective equipment (PPE), and empty containers, in a designated and clearly labeled waste container.[4]
-
For liquid waste, use a sturdy, leak-proof container. For solid waste, a sealed container is appropriate.[4]
-
It is best practice to use color-coded containers. Non-hazardous pharmaceutical waste is often collected in blue bins .[1]
2. Labeling and Storage:
-
Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound Waste."[4]
-
Include the date when the waste was first added to the container.
-
Store the sealed container in a secure, designated area that is inaccessible to unauthorized personnel, such as a locked room or cabinet.[4]
3. Disposal through a Licensed Waste Management Vendor:
-
The recommended and most compliant method for disposing of non-hazardous pharmaceutical waste is through a licensed and approved waste management facility.[5]
-
These facilities typically use incineration to destroy the pharmaceutical compounds, which is the preferred method to prevent environmental contamination.[5][7]
-
Maintain a clear record of your non-hazardous pharmaceutical waste disposal, including manifests and certificates of destruction provided by the waste management vendor.[4]
4. Handling Spills:
-
In the event of a spill, wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal as non-hazardous pharmaceutical waste.
-
Clean the spill area thoroughly.
Important Considerations:
-
Drain Disposal is Not Recommended: Avoid disposing of this compound down the drain. Wastewater treatment facilities are not typically equipped to remove such pharmaceutical compounds, leading to environmental contamination.[7]
-
Landfilling is Discouraged: Similarly, avoid disposing of this compound in the regular trash, as it can leach from landfills into the groundwater.[7]
Disposal Options Overview
| Disposal Method | Suitability for this compound | Key Considerations |
| Licensed Waste Vendor (Incineration) | Highly Recommended | The safest and most compliant method. Ensures complete destruction of the chemical. Requires proper segregation, labeling, and documentation.[5] |
| Drain Disposal | Not Recommended | Poses a risk of environmental contamination as wastewater treatment plants may not effectively remove the compound.[7] |
| Landfill (Regular Trash) | Not Recommended | Can lead to groundwater contamination through leaching.[7] |
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific safety protocols and local regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. pwaste.com [pwaste.com]
- 3. epa.gov [epa.gov]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. usbioclean.com [usbioclean.com]
- 6. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Aminophylline
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Aminophylline, a compound that requires careful management to mitigate potential health risks. Adherence to these procedural steps will support a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact with the compound. Double gloving is recommended for enhanced protection. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | To protect the eyes and face from splashes or airborne particles. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Required to prevent inhalation of dust or aerosols, especially when not working in a containment primary engineering control (C-PEC). |
| Body Protection | A disposable, impermeable gown with long sleeves and closed cuffs.[1][4] | To protect the skin and clothing from contamination. |
| Foot Protection | Disposable shoe covers.[1] | To prevent the tracking of contaminants outside of the work area. |
Procedural Guidance for Safe Handling and Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound and associated waste.
1. Preparation and Donning of PPE:
-
Before handling this compound, ensure that a safety shower and eye wash station are readily accessible.[2]
-
Wash hands thoroughly with soap and water.
-
Don PPE in the following order: shoe covers, gown, hair/beard covers, face mask/respirator, and eye protection.
-
Finally, don two pairs of chemically resistant gloves, ensuring the outer glove cuff extends over the gown's cuff.[5]
2. Handling this compound:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[2]
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[6][7]
-
After handling, thoroughly wash hands and any exposed skin.[2]
3. Doffing and Disposal of PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
The outer pair of gloves should be removed first and disposed of in a designated hazardous waste container.
-
Remove the gown and shoe covers, turning them inward during removal.
-
The inner pair of gloves should be the last item of PPE to be removed.
-
All disposable PPE should be placed in a sealed, labeled hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6][7]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE and any unused product, must be disposed of as hazardous waste.[2][7] Follow all local, regional, and national regulations for hazardous waste disposal. Use a licensed professional waste disposal service to manage the disposal of these materials.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pppmag.com [pppmag.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
